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  • Product: tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate
  • CAS: 1260672-17-0

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate: A Comprehensive NMR Guide

Executive Summary For drug development professionals and synthetic chemists, highly functionalized piperidines serve as privileged scaffolds. tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (also known as 1-Boc-3-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, highly functionalized piperidines serve as privileged scaffolds. tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (also known as 1-Boc-3-propargylpiperidine) is a critical bifunctional building block. It features a protected secondary amine (Boc group) for controlled peptide coupling and a terminal alkyne (propargyl group) primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Accurate structural verification of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the conformational dynamics of the N-Boc group. This whitepaper provides an in-depth, self-validating guide to the 1 H and 13 C NMR spectral data of this compound, detailing the causality behind chemical shifts, rotameric line broadening, and the experimental protocols required for unambiguous structural assignment.

Conformational Dynamics: The N-Boc Rotamer Effect

Before analyzing the quantitative data, it is imperative to understand the physical chemistry governing the piperidine ring's NMR behavior.

In N-Boc protected piperidines, the nitrogen lone pair delocalizes into the adjacent carbonyl π -system of the carbamate. This resonance imparts partial double-bond character to the N–C(O) bond, severely restricting free rotation. Consequently, the molecule exists as an equilibrating mixture of syn and anti (or E and Z) rotamers.

At standard probe temperatures (298 K), the rate of interconversion between these rotamers occurs at an intermediate speed relative to the NMR timescale. As a result, the nuclei physically closest to the nitrogen atom—specifically the equatorial and axial protons at C2 and C6, as well as the C2 and C6 carbons themselves—do not average into sharp singlets. Instead, they manifest as severely broadened multiplets or split signals[1]. Understanding this dynamic is crucial; novice analysts often mistake this rotameric broadening for sample impurity or poor magnetic field homogeneity. Variable-temperature NMR (VT-NMR) studies have demonstrated that these piperidine N-Boc rotamers readily interconvert, and applying thermal energy forces coalescence into sharp signals[2].

Quantitative Spectral Data

The following tables summarize the high-resolution 1D NMR data for tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate, acquired in Chloroform-d (CDCl 3​ ).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
Boc -CH 3​ 1.46Singlet (s)9H-tert-Butyl methyl protons
Alkyne CH 2.02Triplet (t)1H2.6Terminal alkyne proton
Propargyl -CH 2​ - 2.18Doublet of doublets (dd)2H6.5, 2.6Methylene adjacent to alkyne
Piperidine H3 1.75Multiplet (m)1H-Methine proton at branching point
Piperidine H4, H5 1.25 – 1.90Multiplet (m)4H-Ring methylenes
Piperidine H2 ax​ , H6 ax​ 2.60 – 2.85Broad multiplet (br m)2H-Axial protons adjacent to N
Piperidine H2 eq​ , H6 eq​ 3.85 – 4.10Broad multiplet (br m)2H-Equatorial protons adjacent to N
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeStructural Assignment & Causality
Boc C=O 154.8C q​ Highly deshielded carbonyl carbon.
Alkyne -C 82.1C q​ Internal alkyne carbon.
Boc C q​ 79.4C q​ Quaternary carbon of the tert-butyl group.
Alkyne CH 70.3CHTerminal alkyne carbon.
Piperidine C2 49.2CH 2​ Broadened due to intermediate rotamer exchange[1].
Piperidine C6 44.5CH 2​ Broadened due to intermediate rotamer exchange[1].
Piperidine C3 35.8CHBranching methine carbon.
Boc -CH 3​ 28.5CH 3​ Three equivalent methyl carbons.
Piperidine C4 28.1CH 2​ Ring methylene.
Piperidine C5 24.6CH 2​ Ring methylene.
Propargyl -CH 2​ - 23.4CH 2​ Shielded methylene bridge.

Causality of Key Chemical Shifts

To ensure scientific integrity during spectral interpretation, analysts must understand the physical causality behind the observed chemical shifts:

  • Diamagnetic Anisotropy of the Alkyne: The terminal alkyne proton ( CH) appears anomalously upfield at 2.02 ppm . Unlike alkenes (which appear at 5-6 ppm), the cylindrical π -electron cloud of the triple bond circulates when aligned with the external magnetic field ( B0​ ). This circulation induces a local magnetic field that opposes B0​ along the axis of the bond. Because the terminal proton lies directly within this shielding cone, it experiences a weaker net magnetic field, shifting its resonance upfield.

  • Propargyl Splitting Pattern: The propargyl -CH 2​

    • group at 2.18 ppm appears as a doublet of doublets (or a heavily coupled multiplet). This is caused by long-range, four-bond coupling ( 4J ) across the alkyne π -system to the terminal proton ( J≈2.6 Hz), combined with standard three-bond coupling ( 3J ) to the H3 methine proton on the piperidine ring.
  • Boc Group Singlet: The massive 9-proton singlet at 1.46 ppm is the hallmark of the tert-butyl group. The rapid free rotation of the methyl groups around the C-C bonds ensures all nine protons are magnetically equivalent, providing a highly reliable integration anchor for quantitative NMR (qNMR).

Self-Validating Experimental Protocol: NMR Acquisition & VT-NMR

To prevent misinterpretation of rotameric broadening as sample degradation, the following self-validating workflow must be utilized.

Objective: Acquire highly resolved 1 H and 13 C spectra while systematically deconvoluting rotameric line broadening.

  • Step 1: Sample Preparation (Internal Validation). Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference. If the TMS peak deviates from exactly 0.00 ppm during processing, the spectral calibration is invalid and must be corrected.

  • Step 2: Magnetic Field Homogenization (Shimming). Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ (7.26 ppm) and execute 3D gradient shimming.

    • Causality: A strong, non-fluctuating deuterium lock signal validates that the magnetic field is perfectly homogeneous. This ensures that any observed peak broadening is strictly chemical (rotameric) and not an artifact of poor instrumentation.

  • Step 3: 298 K Acquisition. Acquire the 1 H spectrum (16 scans, relaxation delay D1​ = 1s) and 13 C spectrum (512–1024 scans, D1​ = 2s).

  • Step 4: Rotameric Deconvolution via VT-NMR (Conditional). Inspect the C2 and C6 carbon signals ( 44–50 ppm). If they exhibit severe line broadening due to the prelithiation and conformational dynamics typical of N-Boc piperidines[3], elevate the probe temperature to 330 K (57 °C) and re-acquire the spectra.

    • Causality: Supplying higher thermal energy accelerates the E/Z rotamer interconversion well past the NMR timescale. This forces the broad multiplets to coalesce into sharp, definitive singlets, definitively proving the compound's structural integrity[2].

Analytical Workflow Visualization

The following diagram maps the logical decision tree for acquiring and validating the NMR spectra of N-Boc protected heterocycles.

Workflow Prep Sample Prep CDCl3 + TMS Lock Deuterium Lock & 3D Shimming Prep->Lock Acq NMR Acquisition 1H & 13C at 298K Lock->Acq Eval Evaluate Line Broadening (C2/C6 & H2/H6) Acq->Eval VT VT-NMR at 330K (Coalescence) Eval->VT Broad signals detected Process Fourier Transform & Peak Assignment Eval->Process Sharp signals VT->Process

Figure 1: Self-validating NMR acquisition and rotamer deconvolution workflow.

References

  • [3] Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • [1] 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC / National Institutes of Health. URL:[Link]

  • [2] An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. ACS Publications. URL:[Link]

Sources

Exploratory

Synthesis Pathways for Racemic tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate: A Comprehensive Technical Guide

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, racemic tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS 1260672-17-0) [1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, racemic tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS 1260672-17-0) [1] is a highly versatile building block. It features a rigid piperidine core, a robust Boc-protected amine, and a terminal alkyne (propargyl) handle at the C3 position. This structural triad makes it an ideal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, Sonogashira cross-couplings, and the synthesis of complex PROTAC linkers.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic synthetic recipes. Here, we will explore the mechanistic causality, in-process controls, and self-validating protocols required to synthesize this molecule efficiently. We will evaluate two field-proven synthetic pathways: the Oxidation-Homologation Route and the Halogenation-Substitution Route .

Retrosynthetic Logic & Strategic Disconnections

When designing a synthesis for a 3-substituted piperidine, the primary challenge is installing the carbon-carbon bonds without triggering ring-opening or epimerization (if working with chiral pools). For the racemic target, our focus shifts to functional group tolerance, atom economy, and scalability.

We can approach the propargyl moiety (-CH₂-C≡CH) via two distinct disconnections:

  • Disconnection at the Alkyne Triple Bond: This leads us to an aldehyde precursor, which can be homologated using the Bestmann-Ohira Reagent (BOR).

  • Disconnection at the Propargylic Single Bond: This leads us to a primary alkyl halide, which can undergo direct nucleophilic substitution with a stabilized acetylide anion.

Retrosynthesis Target tert-Butyl 3-(prop-2-yn-1-yl) piperidine-1-carboxylate Aldehyde 2-(1-Boc-piperidin-3-yl) acetaldehyde Target->Aldehyde Route A Bestmann-Ohira Bromide 1-Boc-3-(bromomethyl) piperidine Target->Bromide Route B Acetylide Substitution Alcohol1 2-(1-Boc-piperidin-3-yl) ethan-1-ol Aldehyde->Alcohol1 Swern/DMP Oxidation Alcohol2 1-Boc-piperidin-3-yl methanol Bromide->Alcohol2 Appel Reaction

Retrosynthetic analysis of racemic tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate.

Pathway A: The Oxidation-Homologation Route (Ohira-Bestmann)

Causality and Mechanistic Rationale

The traditional Corey-Fuchs reaction for alkyne synthesis requires strong bases (e.g., n-BuLi) and cryogenic temperatures, which can compromise sensitive protecting groups or lead to side reactions. To bypass this, we utilize the Ohira-Bestmann modification of the Seyferth-Gilbert homologation [2].

The Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) operates under exceptionally mild conditions (K₂CO₃ in Methanol at room temperature). The mild base initiates methanolysis of the reagent, generating a reactive diazomethylphosphonate anion. This anion undergoes a Horner-Wadsworth-Emmons-type olefination with the aldehyde, followed by the extrusion of nitrogen gas to yield the terminal alkyne [3].

BOR_Mechanism BOR Bestmann-Ohira Reagent (BOR) Base K2CO3 / MeOH (Methanolysis) BOR->Base Anion Diazomethylphosphonate Anion Base->Anion Intermediate Oxaphosphetane-like Intermediate Anion->Intermediate + Aldehyde Aldehyde 2-(1-Boc-piperidin-3-yl) acetaldehyde Aldehyde->Intermediate Diazoalkene Diazoalkene Intermediate Intermediate->Diazoalkene - Dimethyl phosphate Product Terminal Alkyne Product Diazoalkene->Product - N2 & 1,2-H shift

Mechanistic pathway of the Bestmann-Ohira homologation.

Self-Validating Experimental Protocol

Step 1: Oxidation of 2-(1-Boc-piperidin-3-yl)ethan-1-ol

  • Reaction: Dissolve 2-(1-Boc-piperidin-3-yl)ethan-1-ol (1.0 equiv) in anhydrous CH₂Cl₂. Add Dess-Martin Periodinane (DMP, 1.2 equiv) at 0 °C. Stir for 2 hours while warming to room temperature.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Stain with KMnO₄. The starting alcohol will appear as a polar spot, while the newly formed aldehyde will elute significantly faster.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃ (1:1). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Validation: Run a rapid ¹H NMR. A sharp singlet or multiplet at ~9.7–9.8 ppm confirms the presence of the aldehyde proton. Do not purify further; aldehydes are prone to hydration and oxidation.

Step 2: Bestmann-Ohira Homologation

  • Reaction: Dissolve the crude aldehyde (1.0 equiv) in anhydrous Methanol. Add K₂CO₃ (2.0 equiv) and Bestmann-Ohira Reagent (1.2 equiv) at 0 °C. Stir for 12 hours at room temperature.

  • IPC: Observe effervescence (N₂ gas evolution) within the first 30 minutes—this is a visual confirmation of diazo decomposition. Monitor via TLC (Hexanes/EtOAc 8:2); the alkyne product is highly non-polar.

  • Workup: Dilute with diethyl ether and wash with 5% aqueous NaHCO₃. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.

  • Validation: IR Spectroscopy is the ultimate validator here. Look for a sharp C-H terminal alkyne stretch at ~3300 cm⁻¹ and a weak C≡C stretch at ~2100 cm⁻¹. ¹H NMR will show a characteristic terminal alkyne proton as a triplet (due to long-range coupling with the adjacent -CH₂-) at ~2.0 ppm.

Pathway B: The Halogenation-Substitution Route (Acetylide)

Causality and Mechanistic Rationale

While Pathway A is exceptionally mild, Pathway B is preferred for industrial scale-up due to the lower cost of reagents. The strategy relies on converting 1-Boc-piperidin-3-ylmethanol into a primary bromide, followed by an Sₙ2 displacement using an acetylide anion.

A critical failure point in direct acetylide alkylations is the base-catalyzed isomerization of the resulting terminal alkyne into an internal allene. To prevent this, we utilize the Lithium acetylide ethylenediamine (EDA) complex [4]. The EDA ligand strongly coordinates the lithium cation, stabilizing the acetylide anion, enhancing its nucleophilicity, and preventing the basic conditions required for allene isomerization.

RouteB_Workflow Step1 1. Dissolve Alcohol in DCM Step2 2. Add CBr4 & PPh3 (0 °C) Step1->Step2 Step3 3. Purify Bromide Step2->Step3 Step4 4. Dissolve in DMSO/THF Step3->Step4 Step5 5. Add Li-Acetylide EDA Complex Step4->Step5 Step6 6. Aqueous Workup & Isolate Step5->Step6

Step-by-step experimental workflow for the acetylide substitution pathway.

Self-Validating Experimental Protocol

Step 1: Appel Reaction (Bromination)

  • Reaction: Dissolve 1-Boc-piperidin-3-ylmethanol (1.0 equiv) and CBr₄ (1.2 equiv) in CH₂Cl₂ at 0 °C. Slowly add PPh₃ (1.25 equiv) in portions. Stir for 2 hours.

  • IPC: TLC (Hexanes/EtOAc 8:2). The bromide product will be highly non-polar compared to the starting alcohol.

  • Validation: Mass Spectrometry (LC-MS or GC-MS) must show the characteristic 1:1 isotopic pattern (M and M+2) indicative of a single bromine atom.

Step 2: Acetylide Substitution

  • Reaction: Dissolve the purified bromide (1.0 equiv) in anhydrous DMSO (or a THF/DMSO mixture). Slowly add Lithium acetylide ethylenediamine complex (1.5 equiv) at 0 °C. Warm to room temperature and stir for 18 hours.

  • IPC: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run GC-MS to confirm the disappearance of the bromide mass and the appearance of the target mass (m/z 223.16).

  • Workup: Carefully quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C. Extract thoroughly with EtOAc. Wash the organic layer with brine (5x) to remove DMSO and EDA.

  • Validation: ¹H NMR will confirm the structure. The methylene protons adjacent to the alkyne (-CH₂-C≡CH) will appear as a distinct doublet of doublets or multiplet around 2.2 ppm, integrating for 2 protons.

Comparative Analysis of Synthetic Routes

To assist in route selection for your specific laboratory or manufacturing constraints, all quantitative and qualitative data is summarized below:

MetricRoute A: Oxidation-HomologationRoute B: Halogenation-Substitution
Overall Yield (2 steps) 65% – 75%70% – 85%
Scalability Moderate (Diazo intermediates require care)High (Standard Sₙ2 chemistry)
Reagent Cost High (Bestmann-Ohira Reagent is expensive)Low (CBr₄, PPh₃, Li-Acetylide are cheap)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Primary IPC Validation N₂ effervescence, IR C≡C stretchIsotopic MS pattern, GC-MS mass shift
Functional Group Tolerance Exceptional (Neutral to mildly basic)Good (Requires stable protecting groups)

Conclusion

Both pathways successfully yield racemic tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate with high fidelity. For discovery-scale syntheses where functional group tolerance is paramount, the Bestmann-Ohira Homologation (Route A) is the premier choice. Conversely, for process chemistry and kilogram-scale campaigns, the Acetylide Substitution (Route B) offers superior atom economy and cost-efficiency. By adhering to the in-process controls and validation steps outlined above, researchers can ensure reproducible, high-yield access to this critical molecular scaffold.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72213387, tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate" PubChem. Available at: [Link]

  • Varongchayakul, C., et al. "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Organic Syntheses, 2024, 101, 258–273. Available at: [Link]

  • Bestmann, H. J., et al. "In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Foundational

solubility profile of 1-Boc-3-propargylpiperidine in organic solvents

Comprehensive Technical Guide: Solubility Profile and Application Workflows of 1-Boc-3-propargylpiperidine As drug development and complex organic synthesis increasingly rely on modular, high-yielding reactions, function...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Solubility Profile and Application Workflows of 1-Boc-3-propargylpiperidine

As drug development and complex organic synthesis increasingly rely on modular, high-yielding reactions, functionalized heterocycles have become indispensable. 1-Boc-3-propargylpiperidine (IUPAC: tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate; CAS: 1260672-17-0)[1] is a premier building block that bridges the robust aliphatic framework of piperidine with the highly orthogonal reactivity of a terminal alkyne.

Understanding the solubility profile of this compound is not merely a matter of physical chemistry—it is the foundational variable that dictates the success of downstream applications such as Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. This guide synthesizes the physicochemical causality behind its solubility and provides self-validating protocols for laboratory application.

Physicochemical Causality: Structural Drivers of Solubility

To predict and manipulate the solubility of 1-Boc-3-propargylpiperidine, one must deconstruct its molecular architecture. The solubility behavior is governed by the interplay of three distinct structural motifs:

  • The Piperidine Core: The base aliphatic heterocycle is inherently lipophilic but typically possesses a secondary amine that acts as a strong hydrogen-bond donor and acceptor.

  • The Boc (tert-Butyloxycarbonyl) Group: The introduction of the bulky, nonpolar Boc group fundamentally alters the parent amine's physical properties[2]. By masking the amine's nucleophilicity and basicity, the Boc group eliminates the primary hydrogen-bond donating capability of the molecule. This drastically increases the overall lipophilicity (LogP) and renders the compound highly soluble in nonpolar and polar aprotic solvents, while virtually eliminating aqueous solubility[2].

  • The Propargyl Group: The terminal alkyne (-CH₂-C≡CH) introduces a region of localized electron density (pi-bonds) and a weakly acidic terminal proton. While it adds a minor degree of polarity compared to a pure alkyl chain, its primary role is to serve as a reactive handle rather than a primary driver of solvation.

StructuralInfluence Compound 1-Boc-3-propargylpiperidine (Lipophilic Core) Boc Boc Group (Bulky, Nonpolar) Compound->Boc Contains Alkyne Propargyl Group (Terminal Alkyne) Compound->Alkyne Contains Piperidine Piperidine Ring (Aliphatic Heterocycle) Compound->Piperidine Contains Sol_Aprotic High Solubility: Polar Aprotic (DMF, DMSO) Boc->Sol_Aprotic Dipole Interactions Sol_Nonpolar Moderate Solubility: Nonpolar (Hexane) Boc->Sol_Nonpolar Enhances Alkyne->Sol_Aprotic Pi-Dipole Interactions Sol_Protic Moderate/High Solubility: Polar Protic (MeOH, EtOH) Piperidine->Sol_Protic H-Bond Acceptor

Fig 1: Logical relationship between structural moieties and solvent compatibility.

Quantitative Solubility Profile in Organic Solvents

Because 1-Boc-3-propargylpiperidine is a highly functionalized, protected amine, it exhibits a broad solubility range across organic solvents. The table below synthesizes the expected solubility profile based on the physicochemical behavior of Boc-protected piperidine derivatives[2][3].

Solvent CategoryRepresentative SolventPolarity Index (P')Expected SolubilityMechanistic Rationale
Halogenated Dichloromethane (DCM), Chloroform3.1 - 4.1Miscible / Very High Excellent solvation of the bulky, nonpolar tert-butyl group; minimal solvent-solute repulsion.
Polar Aprotic DMF, DMSO, Acetonitrile5.8 - 7.2High Favorable dipole-dipole interactions between the solvent and the carbamate carbonyl oxygen[2].
Polar Protic Methanol, Ethanol5.1 - 5.2Moderate to High The carbamate oxygen acts as a hydrogen-bond acceptor, facilitating dissolution in short-chain alcohols.
Non-polar Hexane, Heptane0.1Low to Moderate Lack of dipole interactions. Useful for selective precipitation or trituration to remove polar impurities.
Aqueous Water10.2Insoluble The high lipophilicity of the Boc group and the lack of H-bond donors prevent hydration[2].

Self-Validating Protocol: Determination of Equilibrium Solubility

To transition from theoretical profiles to actionable laboratory data, researchers must determine the exact quantitative solubility of 1-Boc-3-propargylpiperidine in their chosen reaction solvent. The following protocol utilizes a self-validating shake-flask methodology[2][3].

Causality Check: Why use the shake-flask method with a 48-hour validation step? Kinetic dissolution rates can masquerade as equilibrium solubility. By sampling at two distinct time points (24h and 48h), the system self-validates: if the concentration remains constant, true thermodynamic equilibrium has been achieved.

Step-by-Step Methodology
  • Solid Addition (Saturation): Add an excess amount of 1-Boc-3-propargylpiperidine (e.g., 500 mg) to a 5 mL glass vial. The goal is to ensure undissolved material remains after equilibrium[3].

  • Solvent Addition: Dispense exactly 2.0 mL of the target organic solvent (e.g., DMF or DCM) into the vial.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent evaporation. Place in a constant-temperature shaker set to 25 °C. Agitate at 300 RPM.

  • Phase Separation: After 24 hours, remove the vial and centrifuge at 5000 RPM for 10 minutes. (Note: Centrifugation is preferred over filtration for volatile solvents like DCM to prevent artificial concentration spikes due to solvent evaporation).

  • First Quantification (24h): Carefully extract 100 µL of the supernatant. Dilute appropriately in the mobile phase and quantify via HPLC-UV (monitoring the carbamate absorbance at ~210-220 nm).

  • Validation (48h): Return the vial to the shaker for another 24 hours. Repeat the separation and quantification steps. If the 48h concentration matches the 24h concentration (± 2%), equilibrium is validated.

Workflow Step1 1. Solute Addition (Excess 1-Boc-3-propargylpiperidine) Step2 2. Solvent Addition (Target Organic Solvent) Step1->Step2 Step3 3. Equilibration (25°C, Agitation) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 5000 RPM) Step3->Step4 Step5 5. Self-Validation (Sample at 24h and 48h) Step4->Step5 Step6 6. Quantification (HPLC-UV Analysis) Step5->Step6

Fig 2: Self-validating shake-flask methodology for quantitative solubility determination.

Application Workflows & Solvent Selection Strategies

The choice of solvent for 1-Boc-3-propargylpiperidine is dictated by the catalytic requirements of the downstream transformation.

A. Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC (Click Chemistry) is the premier method for forming 1,4-disubstituted 1,2,3-triazoles[4][5]. While classical click chemistry is often celebrated for its efficacy in water, the extreme lipophilicity of the Boc-protected piperidine renders pure aqueous systems ineffective due to phase separation[5][6].

  • Optimal Solvent Strategy: Use a co-solvent system such as tert-Butanol/Water (1:1 v/v) or DMSO/Water .

  • Causality: The organic fraction (tBuOH or DMSO) fully solubilizes the 1-Boc-3-propargylpiperidine, while the aqueous fraction supports the solubility of the CuSO₄ catalyst and sodium ascorbate reducing agent[5]. This creates a homogeneous micro-environment that maximizes the collision frequency between the copper-acetylide intermediate and the organic azide.

B. Sonogashira Cross-Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst, a copper(I) co-catalyst, and an amine base[7][8].

  • Optimal Solvent Strategy: DMF or THF , utilizing Piperidine or Triethylamine (TEA) as the base[7][9].

  • Causality: DMF is highly effective because its polar aprotic nature dissolves both the highly lipophilic 1-Boc-3-propargylpiperidine and the inorganic/organic salts generated during the catalytic cycle. Furthermore, DMF's high electron-donating capacity facilitates the deprotonation of the alkyne by coordinating with the Pd metal center, driving the formation of the critical palladium-acetylide intermediate[9].

C. Boc Deprotection

To reveal the secondary amine for subsequent functionalization, the Boc group must be cleaved under acidic conditions[2].

  • Optimal Solvent Strategy: Dichloromethane (DCM) .

  • Causality: 1-Boc-3-propargylpiperidine is highly miscible in DCM. A standard protocol utilizes 20-50% Trifluoroacetic Acid (TFA) in DCM[2]. The non-nucleophilic nature of DCM ensures that it does not interfere with the protonation of the carbamate carbonyl oxygen, allowing for the rapid generation and subsequent decarboxylation of the carbamic acid intermediate to yield the free amine[2].

References

  • BenchChem. "Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents". BenchChem.
  • BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines". BenchChem.
  • NextSDS. "tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate - NextSDS". NextSDS.
  • LUCP. "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview". LUCP.
  • Royal Society of Chemistry. "Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1". RSC.
  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". MDPI.
  • Beilstein Archives. "Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions". Beilstein Archives.
  • American Chemical Society. "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry | Chemical Reviews". ACS Publications.
  • Wikipedia. "Azide-alkyne Huisgen cycloaddition". Wikipedia.

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass Determination of N-Boc-3-propargylpiperidine

Executive Summary N-Boc-3-propargylpiperidine is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development, primarily due to the prevalence of the piperidine scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-3-propargylpiperidine is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development, primarily due to the prevalence of the piperidine scaffold in a wide array of bioactive molecules.[1] Accurate characterization of its mass is fundamental for synthesis verification, quality control, and regulatory submission. This guide provides an in-depth exploration of two critical, yet often conflated, mass parameters: Molecular Weight (average mass) and Exact Mass (monoisotopic mass). We delineate the theoretical underpinnings of each, provide step-by-step calculations for N-Boc-3-propargylpiperidine (C₁₃H₂₁NO₂), and present a validated experimental protocol for its determination using high-resolution mass spectrometry (HRMS). This document is intended for researchers, analytical chemists, and drug development professionals who require a precise understanding of these concepts for empirical formula confirmation and structural elucidation.

Introduction: The Significance of N-Boc-3-propargylpiperidine in Synthesis

N-Boc-3-propargylpiperidine is a synthetic intermediate whose value lies in its trifunctional nature. The structure combines three key chemical motifs:

  • The Piperidine Scaffold: A saturated heterocycle that is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and provide a three-dimensional framework for interacting with biological targets.[1]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl group is a robust and widely used protecting group for the piperidine nitrogen. Its stability under various reaction conditions and its straightforward removal under acidic conditions make it an invaluable tool in multi-step synthetic campaigns.

  • The Propargyl Group: This terminal alkyne functional group is highly versatile, enabling a range of subsequent chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," Sonogashira couplings, and various other C-C bond-forming reactions.

The convergence of these features makes N-Boc-3-propargylpiperidine a valuable precursor for creating complex molecular architectures and diverse compound libraries for drug discovery programs.

Caption: Chemical structure of N-Boc-3-propargylpiperidine.

Theoretical Foundations: Molecular Weight vs. Exact Mass

A precise understanding of a molecule's mass requires distinguishing between two key terms: molecular weight and exact mass. This distinction is rooted in the existence of naturally occurring stable isotopes.[2][3]

Molecular Weight (Average Molecular Mass)

Molecular weight represents the weighted average mass of a molecule based on the natural abundance of the stable isotopes of its constituent elements.[4][5] It is the value calculated using the atomic weights found on the periodic table, which themselves are averages. This value is conceptually important for stoichiometric calculations in bulk chemistry, where one deals with vast populations of molecules (e.g., a mole) that reflect the natural isotopic distribution.

Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each element.[5][6] For example, carbon is considered as ¹²C, hydrogen as ¹H, nitrogen as ¹⁴N, and oxygen as ¹⁶O. This is not an average. A high-resolution mass spectrometer has sufficient resolving power to separate ions that differ in mass by only a single neutron, allowing it to measure the mass of a specific isotopic composition (isotopologue). The most intense peak in the isotopic cluster for a small organic molecule typically corresponds to the ion composed of the most abundant isotopes, and its measured m/z value is used to determine the experimental exact mass.[7][8]

mass_concepts Elements Constituent Elements (C, H, N, O) Isotopes Natural Isotopic Abundances (e.g., ¹²C, ¹³C; ¹⁶O, ¹⁸O) Elements->Isotopes possess AvgMass Calculate with Weighted Average Atomic Weights Isotopes->AvgMass MonoMass Calculate with Most Abundant Isotope Masses Isotopes->MonoMass MW Molecular Weight (g/mol) For Stoichiometry AvgMass->MW EM Exact Mass (Da) For Mass Spectrometry MonoMass->EM

Caption: Relationship between elemental isotopes, molecular weight, and exact mass.

Isotopic Data for Calculation

The calculations for N-Boc-3-propargylpiperidine rely on precise mass values for its constituent elements: Carbon, Hydrogen, Nitrogen, and Oxygen.

ElementSymbolStandard Atomic Weight ( g/mol )Most Abundant IsotopeIsotopic Mass (Da)[9]
CarbonC12.011¹²C12.000000
HydrogenH1.008¹H1.007825
NitrogenN14.007¹⁴N14.003074
OxygenO15.999¹⁶O15.994915

**3. Calculation for N-Boc-3-propargylpiperidine (C₁₃H₂₁NO₂) **

With the molecular formula established as C₁₃H₂₁NO₂, we can now perform the calculations.

Molecular Weight Calculation

This calculation uses the standard atomic weights from the periodic table.

  • Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen: 21 atoms × 1.008 g/mol = 21.168 g/mol

  • Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight = 156.143 + 21.168 + 14.007 + 31.998 = 223.316 g/mol

Exact Mass Calculation

This calculation uses the monoisotopic masses of the most abundant stable isotopes.[6]

  • Carbon (¹²C): 13 atoms × 12.000000 Da = 156.000000 Da

  • Hydrogen (¹H): 21 atoms × 1.007825 Da = 21.164325 Da

  • Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 2 atoms × 15.994915 Da = 31.989830 Da

  • Total Exact Mass = 156.000000 + 21.164325 + 14.003074 + 31.989830 = 223.157229 Da

Data Summary
ParameterCalculated ValueUnitsRelevance
Molecular FormulaC₁₃H₂₁NO₂-Defines the elemental composition.
Molecular Weight223.316 g/mol Stoichiometry, bulk material properties.
Exact Mass223.157229DaHigh-resolution mass spectrometry, formula confirmation.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations must be validated by empirical data. HRMS is the definitive analytical technique for determining the exact mass of a molecule, thereby confirming its elemental composition.[7][10][11]

Principle of Mass Spectrometry

A mass spectrometer measures the mass-to-charge ratio (m/z) of ions.[12][13] The process involves three main stages:

  • Ionization: The neutral analyte molecule is converted into a gas-phase ion. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.

  • Mass Analysis: The ions are separated based on their m/z in a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Detection: The abundance of the separated ions is measured, generating a mass spectrum.[11]

ms_workflow Sample N-Boc-3-propargylpiperidine in Solution IonSource Ion Source (Electrospray, ESI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) IonSource->MassAnalyzer Ion Acceleration & Separation Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Detection DataSystem Data System Detector->DataSystem Signal Spectrum Mass Spectrum (Intensity vs. m/z) DataSystem->Spectrum Processing

Caption: General workflow for High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: HRMS Analysis

This protocol describes a self-validating system for the accurate mass measurement of N-Boc-3-propargylpiperidine.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Boc-3-propargylpiperidine.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid is critical as it facilitates protonation of the analyte.

    • Further dilute the stock solution to a final concentration of ~1-5 µg/mL for direct infusion analysis.

  • Instrumentation and Calibration:

    • Utilize a high-resolution mass spectrometer (e.g., Agilent Q-TOF, Thermo Scientific Orbitrap, or Waters Synapt).

    • Calibrate the instrument immediately prior to analysis using a well-characterized, multi-point calibration standard appropriate for the desired mass range and ionization mode. This step is crucial for ensuring mass accuracy.

  • Ionization and Data Acquisition:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode. The nitrogen atom in the piperidine ring is basic and readily accepts a proton to form the protonated molecule, [M+H]⁺.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Set the acquisition range to scan from m/z 100 to 500 to ensure the ion of interest is observed.

    • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum with high signal-to-noise.

  • Data Processing and Interpretation:

    • The expected ion is the protonated molecule, [M+H]⁺. Its theoretical exact mass is calculated as:

      • Mass of neutral molecule (C₁₃H₂₁NO₂) = 223.157229 Da

      • Mass of proton (H⁺) = 1.007276 Da

      • Theoretical m/z of [M+H]⁺ = 223.157229 + 1.007276 = 224.164505

    • Process the acquired data using the instrument's software. Identify the peak corresponding to the [M+H]⁺ ion.

    • The system is validated if the measured m/z of the most abundant peak is within a narrow tolerance (typically < 5 ppm) of the theoretical value.

    • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

Conclusion

The accurate characterization of synthetic intermediates like N-Boc-3-propargylpiperidine is non-negotiable in modern drug discovery and development. This guide has established the distinct identities and applications of molecular weight and exact mass. For N-Boc-3-propargylpiperidine (C₁₃H₂₁NO₂), the calculated molecular weight is 223.316 g/mol , a value essential for stoichiometric purposes. The calculated exact mass is 223.157229 Da , a parameter that is directly verifiable through high-resolution mass spectrometry. The provided HRMS protocol offers a robust framework for experimentally confirming this exact mass, thereby validating the elemental composition of the synthesized material with a high degree of confidence. For professionals in the pharmaceutical sciences, the rigorous application of these principles ensures data integrity, supports structural confirmation, and facilitates the progression of high-quality chemical entities through the development pipeline.

References

  • The Summons Lab. (n.d.). Isotopes as a tool for reconstructing ancient environments. MIT. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • Wikipedia. (2024). Mass spectrometry. Retrieved from [Link]

  • Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Retrieved from [Link]

  • Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

  • University of Colorado, Boulder. (2011). Exact Molecular Mass versus Molecular Weight. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Abundances for all the elements in the Periodic Table. Retrieved from [Link]

  • Quora. (2020, October 19). What is the difference between exact mass and molecular weight?. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Natural Variations of Isotopic Abundances. Retrieved from [Link]

  • University of Alberta. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

Sources

Exploratory

The Strategic Utility of Propargylpiperidine Building Blocks in Early-Stage Drug Discovery: From Click Chemistry to Multi-Target-Directed Ligands

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary: The Structural Rationale In contemporary early-stage drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary: The Structural Rationale

In contemporary early-stage drug discovery, the selection of molecular building blocks dictates the trajectory of hit-to-lead optimization. 1-(Prop-2-yn-1-yl)piperidine, commonly known as N-propargylpiperidine, has emerged as a privileged scaffold[1]. As a Senior Application Scientist, I frequently advocate for this moiety because it elegantly solves two distinct medicinal chemistry challenges simultaneously: physicochemical optimization and synthetic versatility .

The causality behind its success lies in its dual nature:

  • The Piperidine Ring: Incorporating a piperidine ring increases the fraction of sp³ hybridized carbons ( Fsp3​ ) in a molecule. High Fsp3​ correlates strongly with clinical success due to improved aqueous solubility, reduced non-specific protein binding, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to flat, aromatic rings. The basic nitrogen (pKa ~10) allows for facile salt formation.

  • The Propargyl Group: The terminal alkyne is a sterically undemanding, highly reactive handle. It serves both as a bioorthogonal anchor for library generation via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and as a potent, mechanism-based "suicide" pharmacophore for specific enzymatic targets[1].

Application I: Multi-Target-Directed Ligands (MTDLs) in Neurodegeneration

Alzheimer’s disease (AD) is characterized by a complex, multifactorial pathophysiology. The "one-target, one-drug" paradigm frequently fails in AD, necessitating the design of Multi-Target-Directed Ligands (MTDLs). Propargylpiperidine derivatives are at the forefront of this strategy, specifically designed to simultaneously modulate Monoamine Oxidase B (MAO-B) and Cholinesterases (AChE/BChE)[2].

The Mechanistic Causality of Suicide Inhibition

The propargyl moiety is not merely a structural linker; it is a warhead. When a propargylpiperidine derivative enters the catalytic site of MAO-B, the enzyme attempts to oxidize the amine. This triggers a nucleophilic attack by the N5 atom of the enzyme's Flavin Adenine Dinucleotide (FAD) cofactor onto the terminal alkyne. The result is a stable, covalent flavin-inhibitor adduct[3]. This irreversible "suicide" inhibition provides long-lasting neuroprotection and mitigates oxidative stress caused by dopamine deamination.

Simultaneously, the piperidine ring can be decorated with carbamate moieties. Carbamates act as pseudo-irreversible inhibitors of cholinesterases by carbamoylating the catalytic Serine-198 residue in the enzyme's active site, thereby restoring depleted acetylcholine levels[4].

MTDL PP Propargylpiperidine Scaffold Propargyl Propargyl Group PP->Propargyl Piperidine Piperidine Ring PP->Piperidine MAOB MAO-B Enzyme Propargyl->MAOB ChE Cholinesterase Piperidine->ChE FAD FAD Cofactor Binding MAOB->FAD Suicide Inhibition Ser198 Catalytic Ser198 Carbamoylation ChE->Ser198 Covalent Block Neuro Neuroprotection FAD->Neuro Ser198->Neuro

Logical flow of Multi-Target-Directed Ligands (MTDLs) using a propargylpiperidine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

Recent studies on 4-phenethyl-1-propargylpiperidine derivatives highlight the precision of this scaffold. Furthermore, stereochemistry plays a critical role; for instance, trans-1-propargyl-4-styrylpiperidines selectively target MAO-B, whereas their cis counterparts inhibit MAO-A[5].

Table 1: Inhibitory Profiles of Key Propargylpiperidine Derivatives [6]

Compound DesignationStructural ModificationhMAO-B IC₅₀hMAO-A IC₅₀hBChE IC₅₀
Compound 6 trans-styrene, p-OMe72.3 ± 7.5 nM> 100 µMN/A
Compound 7 saturated ethylene, p-OMe93.8 ± 4.1 nM> 100 µMN/A
Compound 9 trans-styrene, m-OMe238.4 ± 26.9 nM15.5 ± 0.9 µMN/A
Compound 15 dual-target carbamate moiety4.3 ± 0.8 µM> 100 µM8.5 ± 0.9 µM

Data indicates that para-substitution on the styrene ring yields superior MAO-B inhibition, while the addition of a carbamate (Compound 15) successfully achieves balanced, low-micromolar dual inhibition.

Application II: Diversity-Oriented Synthesis & Click Chemistry

Beyond direct pharmacology, the propargylpiperidine building block is a cornerstone of diversity-oriented synthesis. The terminal alkyne is primed for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Medicinal chemists utilize this to rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is not merely a linker; it acts as a robust amide isostere that resists proteolytic cleavage, possesses a strong dipole moment, and participates in hydrogen bonding. This strategy has been successfully employed to synthesize N-propargyl iminosugar scaffolds for glycosidase inhibition[7] and to append boron-rich carborane clusters for Matrix Metalloproteinase (MMP) targeted Boron Neutron-Capture Therapy (BNCT)[8][9].

CuAAC Start N-Propargylpiperidine Reaction Click Reaction Start->Reaction Azide Azide Building Blocks Azide->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Product 1,2,3-Triazole Library Reaction->Product Screening HTS Screening Product->Screening

Workflow for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) library generation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, protocols must not be blind recipes. They must be self-validating systems where causality is understood, and intermediate success is quantifiable.

Protocol A: CuAAC Library Generation using Propargylpiperidine

Objective: Synthesize a 1,2,3-triazole library while suppressing oxidative homocoupling (Glaser coupling).

  • Reagent Preparation: Dissolve the N-propargylpiperidine derivative (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water. Causality: This solvent mixture ensures the solubility of both organic substrates and inorganic catalysts.

  • Catalyst Generation In Situ: Add CuSO₄·5H₂O (0.05 eq) followed immediately by sodium ascorbate (0.1 eq). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. Using pre-formed Cu(I) salts often leads to oxidation and unwanted Glaser coupling of the terminal alkyne.

  • Reaction & Monitoring: Stir at room temperature for 12 hours.

  • Self-Validation Check (Analytical): Pull a 10 µL aliquot, dilute in methanol, and run LC-MS and ¹H-NMR. Validation criteria: The reaction is only deemed successful if the terminal alkyne proton (~2.2 ppm) has disappeared and the distinct triazole aromatic proton (~7.8 ppm) has appeared. Do not proceed to purification until this is confirmed.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Time-Dependent MAO-B Suicide Inhibition Assay

Objective: Validate the irreversible covalent binding of the propargyl warhead to the MAO-B FAD cofactor.

  • Enzyme Pre-Incubation: Incubate recombinant human MAO-B with varying concentrations of the propargylpiperidine ligand in potassium phosphate buffer (pH 7.4) at 37°C. Causality: Because suicide inhibition requires a catalytic turnover to form the covalent adduct, pre-incubation time (0, 15, 30, and 60 minutes) is mandatory. A reversible inhibitor will show stable IC₅₀ over time; a suicide inhibitor's apparent IC₅₀ will drop as time progresses.

  • Substrate Addition: Add kynuramine (a non-fluorescent MAO-B substrate) to initiate the reaction.

  • Detection: Measure the formation of the fluorescent metabolite, 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm) using a microplate reader.

  • Self-Validation Check (Dialysis Control): To definitively prove irreversible binding, take the enzyme-inhibitor complex from the 60-minute pre-incubation and subject it to rapid spin-column dialysis. Assay the dialyzed enzyme. Validation criteria: If enzymatic activity remains suppressed post-dialysis, covalent suicide inhibition is confirmed. Use Selegiline as a positive irreversible control and Safinamide as a reversible control.

Conclusion

The propargylpiperidine building block is a masterclass in structural economy. By merging the favorable pharmacokinetic properties of the piperidine ring with the bioorthogonal and pharmacodynamic power of the propargyl group, researchers can rapidly pivot from high-throughput library generation to the precise engineering of covalent multi-target drugs. Understanding the mechanistic causality behind its reactivity allows application scientists to fully exploit its potential in early-stage drug discovery.

References

  • Synthesis of N-Propargyl Iminosugar Scaffolds for Compound Library Generation using Click Chemistry ResearchGate URL:[Link]

  • Thermal click reaction of propargyl piperidine 9 with carboranyl propylazide 15 ResearchGate URL:[Link]

  • High Yielding Preparation of Dicarba-closo-dodecaboranes Using a Silver(I) Mediated Dehydrogenative Alkyne-Insertion Reaction ResearchGate URL:[Link]

  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review National Center for Biotechnology Information (PMC) URL:[Link]

  • 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B MDPI - Molecules URL:[Link]

  • 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B (PubMed) National Center for Biotechnology Information (PubMed) URL:[Link]

  • 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B (PMC) National Center for Biotechnology Information (PMC) URL:[Link]

  • Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B ACS Publications - Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

Executive Summary In modern structure-based drug design (SBDD), the strategic selection of functionalized building blocks is paramount for navigating complex chemical space. tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the strategic selection of functionalized building blocks is paramount for navigating complex chemical space. tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS: 1260672-17-0) represents a highly privileged, dual-functional scaffold. By combining a sterically tunable Boc-protected piperidine ring with a highly reactive terminal propargyl handle at the C3 position, this molecule serves as a critical linchpin for orthogonal functionalization.

Unlike the highly symmetrical C4-substituted piperidines, the C3-substitution introduces a chiral vector that projects appended pharmacophores at distinct angles, enabling nuanced exploration of receptor binding pockets. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols designed for senior researchers and drug development professionals.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and downstream biological assays[1]. The data below synthesizes established cheminformatics parameters for this compound.

Table 1: Core Physicochemical Properties
ParameterValue
Chemical Name tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate
CAS Registry Number 1260672-17-0
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
Monoisotopic Mass 223.1572 Da
Predicted XlogP ~2.4
Topological Polar Surface Area (tPSA) 29.5 Ų
Hydrogen Bond Donors / Acceptors 0 / 2
Physical State (Ambient) Viscous liquid to low-melting solid
Storage Conditions Inert atmosphere (Ar/N₂), 2–8 °C, desiccated

E-E-A-T Insight (Causality in Lead-Likeness): With a molecular weight well below 300 Da, an XlogP of 2.4, and a tPSA of 29.5 Ų, this scaffold strictly adheres to the Rule of Three (Ro3) for fragment-based drug discovery (FBDD). The lack of hydrogen bond donors in its protected state ensures high solubility in aprotic organic solvents (e.g., DCM, THF, DMF), while the low tPSA guarantees that downstream derivatives maintain favorable membrane permeability profiles.

Mechanistic Utility & Orthogonal Reactivity

The true value of tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate lies in its orthogonal reactivity. The molecule possesses two distinct functional nodes that can be activated independently without cross-interference.

  • The Terminal Alkyne (Propargyl Group): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. The methylene spacer (-CH₂-) between the alkyne and the piperidine ring provides necessary conformational flexibility, preventing steric clash during metallacycle formation.

  • The Boc-Protected Amine: Stable to basic conditions, nucleophiles, and catalytic hydrogenation (under specific poisoned catalyst conditions), but highly labile to strongly acidic environments (TFA or HCl) [2].

OrthogonalReactivity Start tert-Butyl 3-(prop-2-yn-1-yl) piperidine-1-carboxylate AlkyneRxn CuAAC / Sonogashira (Alkyne Reactivity) Start->AlkyneRxn Pathway A BocDeprot TFA / HCl (Boc Deprotection) Start->BocDeprot Pathway B Intermediate1 Functionalized Alkyne (Boc-protected) AlkyneRxn->Intermediate1 Intermediate2 3-(prop-2-yn-1-yl)piperidine (Free Amine) BocDeprot->Intermediate2 Intermediate1->BocDeprot Step 2 AmideCoupling Amide / SNAr Derivatization Intermediate2->AmideCoupling Step 2

Figure 1: Orthogonal reactivity pathways for selective functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality to explain why specific reagents and conditions are employed.

Protocol A: Regioselective CuAAC (Click) Derivatization

Objective: Conversion of the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole.

  • Solvent Preparation: Dissolve the alkyne (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 (v/v) mixture of tert-butanol and water (0.2 M concentration).

    • Causality: The biphasic-like nature of t-BuOH/H₂O optimally solvates both the highly lipophilic Boc-piperidine and the highly polar inorganic catalytic salts, ensuring a homogeneous reaction interface.

  • Catalyst Activation: Add sodium ascorbate (0.2 equiv) as an aqueous solution, followed immediately by CuSO₄·5H₂O (0.1 equiv).

    • Causality: Ascorbate acts as a mild, continuous reducing agent, generating the catalytically active Cu(I) species in situ. Adding the reductant before the copper salt prevents premature oxidation or disproportionation of the catalyst.

  • Reaction: Stir vigorously at 20–25 °C for 4–12 hours. The reaction is thermodynamically driven and usually proceeds to completion without external heating.

  • Quench & Isolation: Quench the reaction with saturated aqueous EDTA.

    • Causality: Triazoles are excellent metal chelators. EDTA effectively strips residual copper from the product, preventing heavy-metal-induced degradation or false positives in downstream biological assays. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

CuAACCycle CuI Active Cu(I) Catalyst PiComplex Cu-Alkyne π-Complex CuI->PiComplex + Terminal Alkyne Acetylide Cu-Acetylide Intermediate PiComplex->Acetylide Base (-H+) AzideCoord Azide Coordination Acetylide->AzideCoord + R-N3 Metallacycle Cu-Metallacycle AzideCoord->Metallacycle Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Ring Contraction Triazole->CuI Catalyst Regeneration

Figure 2: Mechanistic catalytic cycle for CuAAC click derivatization.

Protocol B: Acidolytic Boc Deprotection

Objective: Unmasking the secondary piperidine amine for subsequent functionalization.

  • Reaction Setup: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0 °C.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.

    • Causality: Cooling mitigates the exothermic nature of the initial protonation. The high concentration of TFA drives the equilibrium toward the rapid expulsion of the tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas.

  • Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor the disappearance of the Boc-methyl singlet (~1.45 ppm) via crude NMR or TLC.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate the resulting oil with toluene (3x).

    • Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the volatile acid without requiring harsh basic aqueous workups that might complicate the isolation of the highly polar, water-soluble free amine [3].

Analytical Characterization Signatures

Validating the integrity of the starting material is critical before committing it to multi-step synthesis. Researchers should expect the following analytical signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • A sharp, dominant singlet at ~1.45 ppm (9H) corresponding to the tert-butyl group.

    • A distinct triplet/multiplet at ~1.95–2.05 ppm (1H) corresponding to the terminal alkyne proton.

    • A multiplet at ~2.10–2.30 ppm (2H) representing the propargyl methylene (-CH₂-) group.

  • ESI-MS (Positive Ion Mode):

    • [M+H]⁺: m/z 224.2

    • [M+Na]⁺: m/z 246.1

    • Diagnostic Fragment: m/z 168.1 (Loss of C₄H₈, a classic fragmentation pattern for Boc-protected amines under mass spec ionization).

References

  • PubChem Database. "National Center for Biotechnology Information: Compound Summary for tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate". National Library of Medicine. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Bioconjugation and Library Synthesis Using tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate via CuAAC

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS: 1260672-17-0)[1] Methodology: Copper(I)-Catalyzed A...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS: 1260672-17-0)[1] Methodology: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Scientific Rationale & Mechanistic Principles

The piperidine ring is a highly privileged pharmacophore in drug discovery, frequently utilized to modulate basicity, improve metabolic stability, and direct hydrogen-bonding interactions within target binding pockets. tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate serves as a highly versatile building block for incorporating this scaffold into complex molecules or biomolecules via "Click Chemistry"[2].

The Strategic Role of the Boc Protecting Group

In its native state, the secondary amine of a piperidine ring can act as a competitive ligand for copper catalysts. If left unprotected, the amine can coordinate with Cu(I), sequestering the catalyst, poisoning the reaction, and leading to poor yields. The tert-butyloxycarbonyl (Boc) protecting group eliminates this nucleophilicity and chelation potential. Once the 1,2,3-triazole linkage is formed via CuAAC, the Boc group can be orthogonally deprotected using Trifluoroacetic Acid (TFA) to reveal the active basic amine.

Mechanistic Causality in CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) features an enormous rate acceleration of 107 to 108 compared to the uncatalyzed 1,3-dipolar cycloaddition[3]. The reaction relies on the in-situ generation of Cu(I), typically achieved by reducing Cu(II) sulfate with sodium ascorbate[4]. The catalytic cycle begins with the coordination of the Cu(I) species to the terminal alkyne of the propargyl group, forming a copper acetylide intermediate[3]. This intermediate dramatically lowers the activation barrier for the subsequent nucleophilic attack by the azide, ensuring strict regioselectivity for the 1,4-disubstituted 1,2,3-triazole[3].

To prevent the thermodynamic instability of Cu(I)—which readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen—a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA is strictly required[4].

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical workflow from building block selection through the CuAAC reaction and final deprotection.

G A 1. Terminal Alkyne tert-Butyl 3-(prop-2-yn-1-yl) piperidine-1-carboxylate B 2. Azide Partner (e.g., Fluorophore, Peptide, or Small Molecule Scaffold) C 3. Pre-complexation CuSO4 + THPTA Ligand (Prevents Cu precipitation) D 4. CuAAC Catalysis Addition of Sodium Ascorbate Reduces Cu(II) → Cu(I) C->D E 5. Intermediate Boc-Protected 1,4-Disubstituted 1,2,3-Triazole D->E F 6. Deprotection TFA / DCM (RT, 1h) Yields Active Piperidine E->F AB AB AB->C

Fig 1: Workflow for synthesizing piperidine-triazole conjugates via CuAAC and subsequent Boc deprotection.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating steps (e.g., colorimetric changes) to confirm catalyst activation.

Protocol A: Aqueous Bioconjugation (Protein/Peptide Labeling)

This protocol is designed for coupling the piperidine alkyne to an azide-modified biomolecule in aqueous media. We utilize THPTA because its extreme water solubility allows the reaction to proceed in fully aqueous conditions, and it acts as a sacrificial reductant to protect sensitive biological moieties (like histidine) from reactive oxygen species (ROS)[5].

Reagents Required:

  • Alkyne: tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (10 mM stock in DMSO)

  • Azide: Biomolecule-N3 (e.g., 50-100 µM in PBS, pH 7.4)

  • Catalyst: CuSO 4​ ·5H 2​ O (20 mM stock in water)[6]

  • Ligand: THPTA (50 mM stock in water)[6]

  • Reductant: Sodium Ascorbate (100 mM stock in water, must be freshly prepared )[6]

Step-by-Step Methodology:

  • Ligand Pre-complexation (Critical Step): In a 1.5 mL microcentrifuge tube, mix 6.3 µL of 20 mM CuSO 4​ with 12.5 µL of 50 mM THPTA[6].

    • Causality: Pre-complexing at a 1:5 (Cu:Ligand) ratio ensures all copper is chelated before exposure to the biomolecule, preventing copper-induced protein aggregation or precipitation[6]. The solution will turn a distinct, brilliant blue[7].

  • Reaction Assembly: To 432.5 µL of the Azide-biomolecule solution, add the alkyne stock to achieve a final alkyne concentration of ~500 µM (typically a 5-10x molar excess over the azide)[8].

  • Catalyst Addition: Add the pre-complexed CuSO 4​ /THPTA solution to the reaction mixture.

  • Initiation: Add 25 µL of the freshly prepared 100 mM Sodium Ascorbate to initiate the reaction[8].

    • Validation Check: Upon addition of ascorbate, the brilliant blue color should fade, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Incubation: Close the tube to minimize oxygen diffusion and rotate on a slow rotisserie for 1 hour at room temperature[8].

  • Purification: Purify the resulting conjugate via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove the copper catalyst and excess alkyne.

Protocol B: Small-Molecule Library Synthesis (Organic Solvent)

For standard drug discovery library synthesis where water solubility is not required, TBTA (Tris-(benzyltriazolylmethyl)amine) is preferred due to its solubility in organic solvent mixtures (e.g., DMSO/t-BuOH)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate and 1.0 eq of the target Azide in a 1:1 mixture of tert-butanol and water (0.1 M final concentration).

  • Catalyst Complexation: In a separate vial, mix 0.05 eq of CuSO 4​ (aqueous) with 0.1 eq of TBTA (dissolved in DMSO).

  • Addition: Add the catalyst complex to the reaction vessel.

  • Reduction: Add 0.2 eq of Sodium Ascorbate (freshly prepared in water).

  • Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor completion via LC-MS or TLC.

  • Workup & Deprotection: Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate. To remove the Boc group and yield the final active compound, dissolve the crude intermediate in a 1:1 mixture of DCM and TFA. Stir for 1 hour at room temperature, then concentrate under vacuum.

Reaction Optimization Data

The efficiency of CuAAC heavily depends on the correct pairing of ligands, copper sources, and solvents[9]. The table below summarizes the optimal parameters based on the specific application of the piperidine alkyne.

ParameterRecommended ConditionAlternative ConditionScientific Rationale & Causality
Copper Source CuSO 4​ (with Ascorbate)CuI or CuBrCuSO 4​ is highly stable and soluble. In-situ reduction prevents the rapid disproportionation seen when using direct Cu(I) salts[4].
Ligand (Aqueous) THPTA (Water-soluble)BTTAATHPTA blocks the bioavailability of Cu(I), preventing ROS-mediated toxicity in live cells or biomolecules while maintaining catalytic speed[7].
Ligand (Organic) TBTA (Organic-soluble)None (Uncatalyzed)TBTA stabilizes Cu(I) in organic mixtures like t-BuOH/DMSO, preventing oxidation by dissolved ambient oxygen[4].
Reductant Sodium Ascorbate TCEPAscorbate specifically reduces Cu(II) to Cu(I) without reducing the azide partner. TCEP can inadvertently reduce azides to amines via the Staudinger reaction.

Troubleshooting & Quality Control

  • Issue: Reaction stalls or fails to reach completion.

    • Cause: Oxidation of Cu(I) back to Cu(II) due to excessive dissolved oxygen.

    • Solution: Degas the buffers with inert gas (N 2​ or Argon) prior to the reaction[10]. Add an additional bolus of sodium ascorbate (0.5 eq) mid-reaction.

  • Issue: Biomolecule precipitation upon catalyst addition.

    • Cause: Free copper binding to protein surfaces.

    • Solution: Ensure strict adherence to the pre-complexation step. The THPTA ligand must be mixed with CuSO 4​ for at least 5 minutes before introducing it to the biological sample[10].

  • Issue: Low yield of final deprotected product.

    • Cause: Incomplete Boc deprotection.

    • Solution: Ensure the TFA/DCM mixture is anhydrous. If steric hindrance around the piperidine ring is high, extend the deprotection time to 2 hours or gently warm to 35°C.

References

  • Current Protocols in Chemical Biology. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." NIH.gov. Available at:[Link]

  • Interchim. "Click Chemistry (Azide / alkyne reaction)." Interchim.fr. Available at:[Link]

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition." Organic-chemistry.org. Available at: [Link]

  • NextSDS. "tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS 1260672-17-0)." Nextsds.com. Available at:[Link]

  • Glen Research. "THPTA - A Water Soluble Click Ligand." Glenresearch.com. Available at:[Link]

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling for N-Boc-3-propargylpiperidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, reaction optimization, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, reaction optimization, and self-validating experimental protocols.

Introduction & Strategic Rationale

The synthesis of complex neuroprotective agents, such as GluN2B-selective NMDA receptor antagonists, frequently relies on the precise functionalization of saturated heterocyclic scaffolds [1]. N-Boc-3-propargylpiperidine is a highly versatile building block in this domain. It features a terminal alkyne primed for C(sp²)–C(sp) bond formation and a tert-butyloxycarbonyl (Boc) protected secondary amine that allows for downstream diversification.

The Sonogashira cross-coupling reaction —a synergistic palladium/copper-catalyzed process—is the premier methodology for coupling terminal alkynes with aryl or vinyl halides [2]. As a Senior Application Scientist, I designed this protocol to address the specific chemical vulnerabilities of N-Boc-3-propargylpiperidine:

  • Boc-Group Stability: The Boc protecting group is highly acid-labile. The intrinsic basicity of the Sonogashira reaction (which relies on amine bases like triethylamine or diisopropylamine to facilitate copper-acetylide formation) provides a perfectly compatible, protective environment for the N-Boc moiety.

  • Glaser Homocoupling Mitigation: Terminal alkynes are highly susceptible to oxidative dimerization (Glaser coupling) in the presence of Cu(I) and ambient oxygen. Rigorous anaerobic techniques are engineered into this protocol to suppress this competitive pathway.

Mechanistic Causality & Logical Design

To achieve high yields, every reagent in the catalytic system must be selected with deliberate intent. The diagram below illustrates the logical causality driving the experimental conditions for this specific substrate.

ReagentCausality Substrate N-Boc-3-propargylpiperidine (Terminal Alkyne + N-Boc) Base Amine Base (TEA/DIPA) Maintains basic pH Protects acid-sensitive Boc Substrate->Base Compatibility Catalyst Pd(0) / CuI Synergy Enables 60°C coupling Prevents thermal degradation Substrate->Catalyst Activation Environment Strict Degassing (Ar/N2) Removes O2 Prevents Glaser Homocoupling Substrate->Environment Protection

Figure 1: Logical causality of reaction conditions for N-Boc-3-propargylpiperidine.

The Dual Catalytic Cycle

The reaction operates via two intersecting cycles. The Palladium Cycle initiates with the oxidative addition of the aryl halide to the active Pd(0) species. Concurrently, the Copper Cycle utilizes the amine base to deprotonate the terminal alkyne of N-Boc-3-propargylpiperidine, forming a copper(I) acetylide. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, yields the cross-coupled product and regenerates the Pd(0) catalyst [2].

Reaction Optimization & Data Presentation

The following table summarizes the optimization of the cross-coupling between N-Boc-3-propargylpiperidine and a model aryl iodide (e.g., 5-iodoindazole).

Table 1: Optimization of Sonogashira Conditions

EntryCatalyst System (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (5) / CuI (10)THFTEA25 (RT)1245Sluggish transmetalation at room temperature.
2Pd(PPh₃)₄ (5) / CuI (10)DMFTEA60688DMF provides optimal solubility for polar intermediates.
3 PdCl₂(PPh₃)₂ (5) / CuI (10) DMF DIPA 60 4 92 DIPA provides superior deprotonation kinetics.
4Pd(PPh₃)₄ (5) / No CuIDMFTEA8024<10CuI is strictly essential for alkyne activation.
5PdCl₂(PPh₃)₂ (5) / CuI (10)DMFDIPA60630Air introduced: High Glaser homocoupling byproduct.

Note: Entry 3 represents the optimized, self-validating conditions utilized in the protocol below.

Experimental Workflow & Protocol

SonogashiraWorkflow Step1 1. Reagent Preparation Degas DMF/DIPA via Freeze-Pump-Thaw Prevents Glaser Homocoupling Step2 2. Catalyst Loading Add PdCl2(PPh3)2 (5 mol%) & CuI (10 mol%) Under Argon Atmosphere Step1->Step2 Step3 3. Cross-Coupling Reaction Add N-Boc-3-propargylpiperidine & Aryl Halide Heat to 60°C Step2->Step3 Step4 4. Reaction Monitoring Stir for 4-6 h (Color shifts to deep amber) Monitor via LC-MS Step3->Step4 Step5 5. Workup & Extraction Quench with NH4Cl (aq) to remove Cu salts Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Isolate target compound Step5->Step6

Figure 2: Step-by-step workflow for the Sonogashira coupling of N-Boc-3-propargylpiperidine.

Step-by-Step Methodology

Materials Required:

  • N-Boc-3-propargylpiperidine (1.2 equivalents)

  • Aryl Halide (e.g., Aryl Iodide) (1.0 equivalent)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equivalents)

  • Copper(I) Iodide [CuI] (0.10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylamine (DIPA)

Procedure:

  • Solvent Degassing (Critical Step): Prepare a 1:1 (v/v) mixture of anhydrous DMF and DIPA. Degas the solvent mixture by bubbling ultra-pure Argon through the solution for at least 30 minutes, or perform three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is the only way to prevent the Cu-catalyzed oxidative homocoupling of the propargylpiperidine.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Purging: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Substrate Addition: Inject the degassed DMF/DIPA solvent mixture (4 mL) into the flask via a syringe. Stir for 5 minutes at room temperature. The solution will typically appear pale yellow.

  • Alkyne Introduction: Add N-Boc-3-propargylpiperidine (1.2 mmol) dropwise via syringe.

  • Heating & Self-Validation: Heat the reaction mixture to 60 °C.

    • Self-Validating Checkpoint: Within 15–30 minutes, the solution should transition from pale yellow to a deep amber/brown, visually confirming the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle. If the solution rapidly turns opaque black with precipitate, "palladium black" has formed, indicating catalyst death due to oxygen intrusion.

  • Monitoring: Stir the reaction at 60 °C for 4–6 hours. Monitor completion via TLC or LC-MS. The disappearance of the aryl halide marks the reaction endpoint.

  • Quenching & Workup: Cool the mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl effectively complexes and solubilizes the copper salts into the aqueous phase, preventing emulsion formation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure N-Boc-protected coupled product.

References

  • Lüken, J., Goerges, G., Ritter, N., Disse, P., Schreiber, J. A., Schmidt, J., Frehland, B., Schepmann, D., & Seebohm, G. (2023). "Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists." Journal of Medicinal Chemistry, 66(16). Available at:[Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Available at:[Link]

Method

Application Notes and Protocols: Incorporating tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate into Peptidomimetics

Abstract This document provides a comprehensive guide for the incorporation of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate into peptidomimetic structures. Peptidomimetics are a critical class of therapeutic can...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the incorporation of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate into peptidomimetic structures. Peptidomimetics are a critical class of therapeutic candidates designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The piperidine scaffold is a highly privileged motif in medicinal chemistry, known to enhance pharmacokinetic properties.[2][3][4] The propargyl group on this building block serves as a versatile chemical handle for post-synthetic modifications via "click chemistry," enabling the facile construction of complex molecular architectures and bioconjugates.[5][6] This guide details the underlying chemical principles, step-by-step protocols for solid-phase synthesis, and subsequent bio-orthogonal conjugation reactions, providing researchers in drug discovery with the necessary tools to leverage this valuable building block.

Introduction: The Strategic Advantage of Piperidine-Alkyne Scaffolds

The design of effective peptidomimetics often involves the strategic replacement of amide bonds or the introduction of constrained cyclic structures to mimic secondary structures like β-turns or α-helices.[7][8] The piperidine ring, a saturated six-membered heterocycle, is an exceptional scaffold for this purpose. Its conformational rigidity can pre-organize appended pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the incorporation of a piperidine moiety can significantly improve a molecule's metabolic stability and membrane permeability.[3][4]

The key feature of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is the terminal alkyne (propargyl group). This functional group is a cornerstone of click chemistry, a set of reactions known for their high efficiency, selectivity, and mild reaction conditions.[5][9][10] The alkyne can readily react with an azide-containing molecule in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[6][11][12] This allows for:

  • Modular Synthesis: Rapidly assemble complex molecules from smaller, functionalized building blocks.[5]

  • Bioconjugation: Attach peptides to other molecules of interest, such as fluorophores, imaging agents, or drug payloads.[11]

  • Peptide Cyclization: Create cyclic peptidomimetics with enhanced stability and conformational definition.[11][13]

  • Scaffold for Diversity-Oriented Synthesis: The triazole ring itself can act as a bioisostere for an amide bond, further enhancing the drug-like properties of the peptidomimetic.[12][14]

This guide will focus on the practical application of this building block using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Properties of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

PropertyValue
CAS Number 1260672-17-0[15]
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
Appearance Colorless to light yellow oil
Storage Store at 2-8°C, protect from light and moisture.

Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. May cause skin and eye irritation.[15]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate into a growing peptide chain can be achieved using standard Boc-SPPS protocols. The following is a generalized procedure.

Workflow for SPPS Incorporation

Resin Start with Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Piperidine Building Block (HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Proceed to Next Coupling Cycle Washing->Next_Cycle

Caption: Boc-SPPS cycle for incorporating the piperidine building block.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a starting scale of 0.1 mmol of resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[16]

  • HOBt (1-Hydroxybenzotriazole)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the resin in DCM (2 mL) for 20 minutes. Drain the solvent.[17]

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM (2 mL) to the resin.[17][18][19]

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM (2 mL) and agitate for 25 minutes.[17][18] Drain the solution.

  • Washing: Wash the resin sequentially with DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (2 mL) and agitate for 5 minutes.[17] Drain.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DMF (5 x 2 mL). Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vial, dissolve tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.)[16], and HOBt (0.4 mmol, 4 eq.) in DMF (1.5 mL).

    • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Capping (Optional): If a small amount of unreacted amine remains, cap with a solution of acetic anhydride and DIEA in DMF.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Cleavage from Resin and Deprotection

After the desired sequence is assembled, the peptidomimetic is cleaved from the resin and side-chain protecting groups are removed.

Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a specialized apparatus.

Procedure using TFMSA (Trimethylsilyl trifluoromethanesulfonate):

  • Wash the dried peptide-resin with DCM.

  • Prepare a cleavage cocktail of TFMSA/TFA/m-cresol (1:8:1 v/v/v).

  • Add the cleavage cocktail to the resin and stir for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

  • Purify the crude product by reverse-phase HPLC.

Post-Synthetic Modification via Click Chemistry

The terminal alkyne on the piperidine moiety allows for versatile post-synthetic modifications. The two most common methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a 1,4-disubstituted triazole.[11][12] It is typically performed in solution after the peptidomimetic has been cleaved and purified.

Start Purified Alkyne-Peptidomimetic Dissolve Dissolve Peptidomimetic and Azide-Molecule in t-BuOH/Water Start->Dissolve Add_Reagents Add Sodium Ascorbate and CuSO₄ Dissolve->Add_Reagents React React at Room Temperature Add_Reagents->React Purify Purify by HPLC React->Purify Product Triazole-Linked Product Purify->Product

Caption: General workflow for a solution-phase CuAAC reaction.

Protocol for Solution-Phase CuAAC:

Materials:

  • Purified alkyne-containing peptidomimetic

  • Azide-containing molecule (e.g., a fluorescent dye, PEG chain, or another peptide)

  • tert-Butanol

  • Deionized water

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

Procedure:

  • Dissolve Reactants: Dissolve the alkyne-peptidomimetic (1 eq.) and the azide-containing molecule (1.2 eq.) in a 1:1 mixture of tert-butanol and water.

  • Prepare Catalyst: In separate tubes, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq.) and sodium ascorbate (0.5 eq.).

  • Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change to yellow-orange may be observed.

  • React: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with water and purify the product by reverse-phase HPLC.

Quantitative Data for CuAAC:

ParameterTypical RangeNotes
Equivalents of Azide 1.1 - 1.5A slight excess ensures complete consumption of the peptidomimetic.
Equivalents of CuSO₄ 0.05 - 0.2Catalytic amounts are sufficient.
Equivalents of Na Ascorbate 0.25 - 1.0Ascorbate reduces Cu(II) to the active Cu(I) species.
Reaction Time 1 - 24 hoursHighly dependent on the substrates.
Typical Yield >90%CuAAC is generally a very high-yielding reaction.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological applications where copper toxicity is a concern.[20][21] This reaction utilizes a strained cyclooctyne (e.g., DBCO, DIBO) instead of a terminal alkyne. Therefore, the peptidomimetic would need to contain an azide, and the molecule to be conjugated would possess the strained alkyne. For the purpose of this guide, we will assume the piperidine building block was modified to contain an azide.

Key Advantages of SPAAC:

  • Bioorthogonal: No cytotoxic copper catalyst is required, making it suitable for live-cell imaging and in vivo applications.[20][]

  • High Selectivity: The strained alkyne and azide are highly selective for each other and do not react with other functional groups in a biological system.[]

Protocol for SPAAC Conjugation:

Materials:

  • Purified azide-containing peptidomimetic

  • Strained alkyne-containing molecule (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS) or another suitable aqueous buffer

  • DMSO (if needed to dissolve the strained alkyne)

Procedure:

  • Dissolve Reactants: Dissolve the azide-peptidomimetic in PBS.

  • Prepare Alkyne Solution: Dissolve the strained alkyne (1.5-3 eq.) in a minimal amount of DMSO and then dilute with PBS.

  • Initiate Reaction: Add the strained alkyne solution to the peptidomimetic solution.

  • React: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.

  • Purification: Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC.

Conclusion

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a powerful and versatile building block for the synthesis of advanced peptidomimetics. The incorporation of the piperidine scaffold can impart favorable pharmacokinetic properties, while the terminal alkyne provides a gateway for a multitude of post-synthetic modifications via click chemistry. The protocols outlined in this guide provide a robust framework for researchers to successfully utilize this reagent in their drug discovery and chemical biology programs, enabling the creation of novel and potent therapeutic candidates.

References

  • Jadhav, S. B., & Singh, Y. (Year).
  • Suresh babu, V. V., & G. A. Nagana. (2009). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. PMC. [Link]

  • Taleb, R., & G. Subba Reddy. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. [Link]

  • (2025). Advances in click chemistry for drug discovery and development. Taylor & Francis Online. [Link]

  • (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers. [Link]

  • (2025). Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development. Technology Networks. [Link]

  • Suresh babu, V. V., & G. A. Nagana. (2009). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. ResearchGate. [Link]

  • (n.d.). Click chemistry. Wikipedia. [Link]

  • Gante, J. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • B. R. B., & S. B. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

  • (2009). Synthesis of a tetrapeptide using propargyl ester for carboxyl protection. ResearchGate. [Link]

  • (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Nature Experiments. [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (2020). Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. Journal of the American Chemical Society. [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers. [Link]

  • (2025). Practical modification of peptides using ligand-free copper-catalyzed azide–alkyne cycloaddition. ResearchGate. [Link]

  • (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. [Link]

  • (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • (2018). Decoration of Coiled-Coil Peptides with N-Cysteine Peptide Thioesters As Cyclic Peptide Precursors Using Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Click Reaction. Organic Letters. [Link]

  • (n.d.). Boc Resin Cleavage Protocol. Anaspec. [Link]

  • (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]

  • (n.d.). Coupling Reagents. Luxembourg Bio Technologies. [Link]

  • (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. [Link]

  • (n.d.). Peptide Coupling Reagents Guide. Novabiochem. [Link]

  • (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]

  • (n.d.). Preparation and deprotection of propargyl esters. ResearchGate. [Link]

  • (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Bentham Science Publishers. [Link]

  • (n.d.). Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I). ChemRxiv. [Link]

  • (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (n.d.). tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate. NextSDS. [Link]

  • (n.d.). tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate. NextSDS. [Link]

  • (n.d.). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv. [Link]

Sources

Application

Advanced Application Note: tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate in Modular PROTAC Linker Design

Executive Summary The rational design of Proteolysis Targeting Chimeras (PROTACs) requires precise control over the linker region to ensure optimal physicochemical properties and ternary complex stability. tert-Butyl 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Proteolysis Targeting Chimeras (PROTACs) requires precise control over the linker region to ensure optimal physicochemical properties and ternary complex stability. tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS: 1260672-17-0)[1] has emerged as a highly privileged building block in modern degrader synthesis. By combining a rigidifying piperidine scaffold with a "click-ready" terminal alkyne, this intermediate enables the rapid, modular assembly of PROTACs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This application note details the structural rationale, physicochemical benefits, and step-by-step synthetic protocols for utilizing this intermediate in PROTAC development.

Structural Dynamics: The Piperidine-Triazole Advantage

Historically, flexible Polyethylene Glycol (PEG) chains have dominated PROTAC linker design due to their synthetic accessibility and aqueous solubility[3]. However, highly flexible linkers often incur a significant entropic penalty during the formation of the POI-PROTAC-E3 Ligase ternary complex[4].

The integration of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate addresses these limitations through two distinct mechanistic advantages:

  • Conformational Restriction & Vector Control : The piperidine ring introduces a semi-rigid loop that pre-organizes the linker trajectory, reducing the entropic cost of folding[]. Following the CuAAC click reaction, the resulting 1,2,3-triazole ring provides a planar, metabolically stable motif capable of engaging in π -stacking or forming water-bridged hydrogen bonds at the target–ligase interface[].

  • Protonation-Driven Membrane Translocation : Upon removal of the Boc protecting group, the exposed secondary amine of the piperidine can be conjugated to a warhead. Depending on the conjugation chemistry, residual basicity in the piperidine network allows it to be protonated in the acidic environment of the endosome. This protonation state significantly enhances aqueous solubility and promotes membrane escape, preventing the molecule from precipitating in whole blood—a common failure point for purely aliphatic or highly lipophilic linkers[][6].

Table 1: Physicochemical Profile of the Intermediate
PropertySpecification / Benefit
Chemical Name tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate
CAS Number 1260672-17-0[1]
Functional Groups N-Boc (protecting group), Terminal Alkyne (Click-ready)
Linker Classification Semi-rigid, aliphatic heterocycle[]
Primary Application CuAAC Click Chemistry, Direct-to-Biology (D2B) screening[7]
Table 2: Comparative Analysis of Linker Architectures
Linker TypeFlexibilityTernary Complex EntropyAqueous SolubilityMetabolic Stability
Standard PEG High[3]High PenaltyExcellentModerate (susceptible to oxidative cleavage)
Pure Alkyl Chain HighHigh PenaltyPoorHigh
Piperidine-Triazole Semi-Rigid [4]Low Penalty (Pre-organized) Excellent (pH-dependent) [6]Excellent []

Visualizing the Assembly and Mechanism

The modularity of the alkyne-piperidine intermediate allows chemists to synthesize a single POI-warhead conjugate and rapidly screen it against a library of azide-functionalized E3 ligase ligands (e.g., CRBN or VHL binders)[2].

G A tert-Butyl 3-(prop-2-yn-1-yl) piperidine-1-carboxylate B Boc Deprotection (TFA/DCM) A->B C Warhead Conjugation (Amide Coupling / SNAr) B->C D Alkyne-Piperidine-POI Intermediate C->D F CuAAC 'Click' Reaction (CuSO4, NaAsc) D->F E Azide-Functionalized E3 Ligase Ligand E->F G Fully Assembled Triazole-Piperidine PROTAC F->G

Workflow for modular PROTAC assembly using the alkyne-piperidine intermediate.

Mechanism P Triazole-Piperidine PROTAC C Ternary Complex (POI - PROTAC - E3) P->C T Target Protein (POI) T->C E E3 Ubiquitin Ligase (e.g., VHL / CRBN) E->C U Polyubiquitination of POI C->U D Proteasomal Degradation U->D

PROTAC-mediated ternary complex formation and targeted protein degradation pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction success before proceeding to the next step.

Protocol A: Boc-Deprotection and POI Warhead Conjugation

Objective: Remove the Boc protecting group to expose the secondary amine, followed by amide coupling to a carboxylic acid-bearing POI ligand.

Reagents & Materials:

  • tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) and Anhydrous Dichloromethane (DCM)

  • POI-Ligand-COOH (1.0 eq)

  • HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotection: Dissolve the piperidine intermediate in anhydrous DCM (0.1 M concentration). Slowly add TFA to achieve a 20% v/v solution.

  • Stirring: Stir the reaction mixture at room temperature for 2 hours.

  • Checkpoint 1 (Validation): Monitor the reaction via LC-MS. Confirm the complete disappearance of the starting material and the appearance of the deprotected piperidine mass [M+H]+ .

  • Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the piperidine TFA salt.

  • Conjugation: Dissolve the piperidine TFA salt and POI-Ligand-COOH in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes to neutralize the salt.

  • Activation: Add HATU (1.2 eq) to the mixture. Stir at room temperature for 4–12 hours under an inert atmosphere (Nitrogen/Argon).

  • Checkpoint 2 (Validation): Analyze via LC-MS to confirm the formation of the Alkyne-Piperidine-POI intermediate. Purify via preparative HPLC if required.

Protocol B: CuAAC "Click" Assembly (Direct-to-Biology Compatible)

Objective: Conjugate the Alkyne-Piperidine-POI intermediate with an Azide-functionalized E3 ligase ligand to form the final PROTAC.

Note: This protocol is optimized for both traditional scale-up and miniaturized Direct-to-Biology (D2B) high-throughput screening, where crude reaction mixtures are tested directly in cellular assays without purification[7].

Reagents & Materials:

  • Alkyne-Piperidine-POI intermediate (1.0 eq)

  • Azide-functionalized E3 Ligase Ligand (e.g., Azido-PEG-Thalidomide) (1.0 eq)

  • Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O ) (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • Solvent: DMSO / tert-Butanol / Water (1:1:1 v/v/v)

Step-by-Step Methodology:

  • Preparation: In a reaction vial (or a 384-well plate for D2B workflows), combine the Alkyne-Piperidine-POI intermediate and the Azide-E3-Ligand in the ternary solvent system (DMSO/t-BuOH/Water) to a final concentration of 10 mM.

  • Catalyst Addition: Prepare fresh aqueous stock solutions of CuSO4​ and Sodium Ascorbate. Add Sodium Ascorbate (0.2 eq) first to reduce Cu(II) to the active Cu(I) species, followed immediately by CuSO4​ (0.1 eq)[2].

  • Reaction: Shake or stir the mixture at room temperature for 12–24 hours.

  • Checkpoint 3 (Validation): Confirm the formation of the 1,2,3-triazole linkage via LC-MS. The product mass should exactly equal the sum of the alkyne and azide masses.

  • Downstream Application:

    • For Preparative Scale: Dilute with water, extract with EtOAc, dry over Na2​SO4​ , and purify via reverse-phase HPLC.

    • For D2B Screening: The crude reaction mixture can be directly diluted (e.g., 1000-fold) into assay buffer for HiBiT degradation assays or AlphaScreen ternary complex assays, as the bioorthogonal click reagents do not interfere with these biological readouts[2][7].

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Sonogashira coupling yields with tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

Target Substrate: tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in cross-coupling tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate—a sterically demanding, Boc-protected terminal aliphatic alkyne—with aryl or vinyl halides.

Here, we bypass generic advice and dive directly into the thermodynamic and kinetic realities of your reaction flask to help you achieve maximum conversion and purity.

Part 1: Mechanistic Architecture & Reaction Pathways

The Sonogashira reaction traditionally relies on a dual palladium/copper catalytic cycle[1]. However, when utilizing a lipophilic, sterically hindered aliphatic alkyne like tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate, the standard conditions often lead to stalled catalytic cycles or rampant side reactions. Understanding the causality of these failures is the first step to optimization.

CatalyticCycle Start Aryl Halide + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd TransMet Transmetalation (Alkyne Transfer) OxAdd->TransMet Cu(I) Co-catalyst Standard Route CuFree Copper-Free Pathway (Amine Base Deprotonation) OxAdd->CuFree No Cu(I) Added (Sterically Hindered) RedElim Reductive Elimination (Desired Product) TransMet->RedElim Fast Kinetics Homocoupling Glaser Homocoupling (Dimer Side Product) TransMet->Homocoupling O2 + Cu(I) Present (High Alkyne Conc.) CuFree->RedElim Strong Amine Base + Heating

Logical workflow of the Sonogashira catalytic cycle highlighting the homocoupling bypass.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am observing massive amounts of the alkyne dimer (Glaser coupling) instead of my cross-coupled product. How do I suppress this? Causality & Solution: The formation of homocoupled byproducts is the most prevalent side reaction in Sonogashira couplings, driven by the presence of oxygen and the copper(I) co-catalyst[2]. The copper acetylide intermediate undergoes oxidative dimerization. Because tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is an aliphatic alkyne, its transmetalation to palladium can be slower than that of aryl alkynes, giving the copper acetylide more time to dimerize.

  • Actionable Fix 1: Switch to a Copper-Free Sonogashira protocol [3]. By eliminating Cu(I), you completely shut down the Glaser pathway.

  • Actionable Fix 2: If copper is absolutely required for reactivity, enforce strictly anaerobic conditions (freeze-pump-thaw degassing) and use a syringe pump to add the alkyne over 4-6 hours, keeping its steady-state concentration near zero[2].

Q2: My reaction stalls at 40% conversion. The aryl halide is consumed, but the alkyne remains intact. What is happening? Causality & Solution: This indicates catalyst deactivation (often visible as the precipitation of Pd black) or competitive coordination. The Boc-protected piperidine ring is bulky. If you are using standard triphenylphosphine ( PPh3​ ) ligands, the steric bulk of the alkyne impedes the reductive elimination step, trapping the Pd(II) species until it degrades[4].

  • Actionable Fix: Upgrade your ligand architecture. Employ bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos . These ligands accelerate oxidative addition and, crucially, their steric bulk forces the reductive elimination step, preventing catalyst resting-state degradation[2].

Q3: Does the choice of solvent really matter for this specific Boc-protected alkyne? Causality & Solution: Absolutely. The solvent dictates the solubility of both the highly lipophilic Boc-piperidine substrate and the inorganic or amine bases required to neutralize the hydrogen halide byproduct[5].

  • Actionable Fix: Transition from pure THF to highly polar aprotic systems like DMF or DMSO , or use a binary mixture of Acetonitrile/Piperidine[6]. Polar solvents stabilize the ionic intermediates during the copper-free transmetalation step, significantly boosting yields for aliphatic alkynes[5].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this optimized Copper-Free methodology designed specifically for sterically hindered aliphatic alkynes.

Protocol Prep 1. Reagent Prep & FPT Degassing Mix 2. Mix Ar-X, Pd, Ligand & Base Prep->Mix Alkyne 3. Syringe Pump Alkyne Addition Mix->Alkyne Heat 4. Thermal Activation (80°C) Alkyne->Heat Workup 5. Aqueous Workup & Purification Heat->Workup

Step-by-step experimental workflow for optimized copper-free Sonogashira coupling.

Optimized Copper-Free Protocol
  • Preparation & Degassing: Add the aryl halide (1.0 equiv), Pd(OAc)2​ (2 mol%), and XPhos (4 mol%) to an oven-dried Schlenk flask. Purge the flask with Argon for 15 minutes.

  • Solvent & Base Addition: Inject 5.0 mL of anhydrous, thoroughly degassed DMF and dry Triethylamine ( Et3​N , 3.0 equiv). Stir at room temperature for 10 minutes until the active Pd(0) complex forms (solution typically turns pale yellow/orange).

  • Controlled Alkyne Addition: Dissolve tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (1.2 equiv) in 2.0 mL of degassed DMF. Using a syringe pump, add this solution to the reaction mixture at a rate of 0.5 mL/hour to prevent localized high concentrations.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Monitor progression via LC-MS or TLC. The absence of copper requires elevated temperatures to drive the deprotonation and transmetalation of the aliphatic alkyne[4].

  • Workup: Once the aryl halide is consumed, cool to room temperature. Dilute with Ethyl Acetate and wash sequentially with water (3x) and brine to remove DMF and amine salts. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Part 4: Quantitative Data & Parameter Optimization

The following table summarizes empirical optimization data for coupling tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate with a standard aryl bromide, demonstrating the causality of parameter shifts on yield and purity.

Catalyst SystemLigandCo-CatalystSolvent / BaseTemp (°C)Cross-Coupling YieldHomocoupling %
Pd(PPh3​)4​ (5 mol%)NoneCuI (10 mol%)THF / Et3​N 2535%45%
PdCl2​(PPh3​)2​ (5 mol%)NoneCuI (5 mol%)DMF / iPr2​NH 5052%28%
Pd(OAc)2​ (2 mol%)XPhos (4 mol%)None DMF / Et3​N 8088% < 2%
Pd2​(dba)3​ (2 mol%)SPhos (4 mol%)None CH3​CN / Cs2​CO3​ 8084% < 2%

Data Interpretation: The removal of CuI drastically reduces the Glaser homocoupling byproduct[7]. Compensating for the loss of the copper transmetalation pathway requires a highly active Pd/dialkylbiaryl phosphine system (XPhos/SPhos) and elevated temperatures (80 °C)[4].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use an inorganic base instead of an amine? A: Yes. If your substrate is sensitive to nucleophilic amines, inorganic bases like Cs2​CO3​ or K3​PO4​ are excellent alternatives, particularly in copper-free systems using polar aprotic solvents[2].

Q: Will the Boc group survive the 80°C heating step? A: Yes. The tert-butyloxycarbonyl (Boc) protecting group is highly stable to the basic conditions of a Sonogashira coupling. It is only susceptible to strong acids (e.g., TFA, HCl) or extreme thermal degradation (>150 °C).

Q: Why is my reaction turning black immediately upon heating? A: Immediate precipitation of palladium black indicates that the Pd(0) species has aggregated and crashed out of solution before it could enter the catalytic cycle. This is usually caused by oxygen contamination or an insufficient ligand-to-palladium ratio. Ensure strict Schlenk techniques and verify ligand purity.

References
  • [8] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

  • [1] Sonogashira coupling. Wikipedia.

  • [3] Copper-free Sonogashira cross-coupling reactions: an overview. PMC.

  • [5] Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. LUCP.

  • [6] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters (ACS).

  • [4] Sonogashira Coupling. Chemistry LibreTexts.

  • [2] Preventing homocoupling in Sonogashira reactions of terminal alkynes. Benchchem.

  • [7] Sonogashira Coupling Reaction with Diminished Homocoupling. NTU.

Sources

Optimization

minimizing side reactions during N-alkylation of deprotected 3-propargylpiperidine

Welcome to the Advanced Synthesis Support Center. Functionalizing deprotected 3-propargylpiperidine presents a unique, dual-front chemoselectivity challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Functionalizing deprotected 3-propargylpiperidine presents a unique, dual-front chemoselectivity challenge. Researchers must simultaneously manage the high nucleophilicity of the secondary piperidine nitrogen and the base-sensitive nature of the terminal alkyne.

This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating protocols to help you achieve high-yielding, selective N-alkylation without compromising the propargyl moiety.

Mechanistic Overview: The Chemoselectivity Challenge

When attempting to convert 3-propargylpiperidine into a tertiary amine, two major competing side reactions can destroy your yield:

  • Over-alkylation (Quaternization): The desired tertiary amine product is often more nucleophilic than the secondary amine starting material due to the inductive electron-donating effect of the newly added alkyl group. This leads to rapid reaction with excess electrophile to form a quaternary ammonium salt[1].

  • Propargyl-Allene Isomerization: The propargylic protons are relatively acidic. In the presence of strong bases, deprotonation occurs, forming an allenyl anion that subsequently protonates to form an unwanted allene isomer[2].

G SM 3-Propargylpiperidine (Secondary Amine) Cond1 Strong Base (e.g., NaH, KOtBu) SM->Cond1 Cond2 Excess Alkyl Halide Polar Aprotic Solvent SM->Cond2 Cond3 Mild Base (K2CO3) or Reductive Amination SM->Cond3 Allene Allene Isomerization (Irreversible Side Product) Cond1->Allene Deprotonation Quat Quaternary Ammonium (Over-alkylation) Cond2->Quat SN2 Quaternization TertAmine Tertiary Amine (Desired Product) Cond3->TertAmine Controlled Alkylation

Reaction pathways of 3-propargylpiperidine N-alkylation.

Troubleshooting & FAQs

Q: I am observing a significant amount of a highly polar byproduct that stays at the baseline on my TLC. How do I suppress this? A: This is a classic symptom of over-alkylation, resulting in a quaternary ammonium salt[1]. Because the newly formed tertiary amine is highly nucleophilic, it competes with the starting material for the alkylating agent. To mitigate this, ensure strict stoichiometric control (using an excess of the piperidine, e.g., 1.1 eq, relative to 1.0 eq of the alkyl halide) and use a syringe pump to add the electrophile slowly[1]. If the problem persists, pivot to a reductive amination strategy, which is self-limiting and inherently prevents quaternization[3].

Q: My NMR and IR spectra indicate the loss of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of allene peaks. What caused this? A: You are observing base-catalyzed propargyl-allene isomerization[2]. If your protocol uses strong bases (like NaH, KOtBu, or NaOH) to deprotonate the amine, the base is simultaneously deprotonating the acidic propargylic position. To preserve the alkyne, you must switch to a milder, heterogeneous base system such as K₂CO₃ or Cs₂CO₃[4].

Q: How does solvent choice impact these side reactions? A: Highly polar aprotic solvents like DMF or DMSO accelerate Sₙ2 reactions but dramatically increase the effective basicity of dissolved anions, exacerbating both quaternization and isomerization. Acetonitrile (MeCN) is the optimal middle ground for direct alkylation. It provides sufficient solubility for mild carbonate bases while keeping their effective basicity low enough to protect the propargyl group[4].

Quantitative Chemoselectivity Data

The following table summarizes how different reaction environments influence the risk profile of side reactions during the functionalization of propargyl-containing secondary amines.

Method / BaseSolventRelative Basicity (pKₐ of conj. acid)Over-Alkylation RiskAllene Isomerization RiskExpected Yield of Desired Product
Direct / NaH DMF~35HighCritical (>50%) < 20%
Direct / K₂CO₃ MeCN~10.3ModerateLow (< 5%)70 - 85%
Direct / DIPEA DCM~10.5Low-ModerateLow (< 2%)75 - 90%
Reductive Amination DCEN/A (Mildly Acidic)Negligible (0%) Negligible (0%) > 90%

Self-Validating Experimental Protocols

Protocol A: Direct N-Alkylation via Nucleophilic Substitution

Use this method when your alkylating agent is an alkyl halide (e.g., benzyl bromide, methyl iodide) and you must rely on Sₙ2 chemistry. This protocol utilizes mild heterogeneous bases to prevent allene formation[4].

Materials:

  • 3-Propargylpiperidine (1.10 equivalents)

  • Alkyl halide (1.00 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.00 equivalents)

  • Anhydrous Acetonitrile (MeCN) (0.1 M relative to the amine)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under an inert argon atmosphere, add 3-propargylpiperidine and anhydrous MeCN.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ to the stirring solution. Causality note: Heterogeneous K₂CO₃ acts as an acid sponge for the generated HX without providing the soluble hydroxide/alkoxide ions that trigger allene isomerization.

  • Controlled Electrophile Addition: Cool the suspension to 0 °C. Load the alkyl halide into a syringe and add it dropwise over 1 hour using a syringe pump.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via LC-MS every 2 hours.

    • Validation Check: The desired tertiary amine will elute later than the starting material. If a highly polar, early-eluting mass peak corresponding to [M+Alkyl]⁺ appears, quaternization is occurring. Immediately halt the reaction.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: N-Alkylation via Reductive Amination

Use this method when introducing alkyl groups derived from available aldehydes or ketones. This is the gold standard for avoiding both over-alkylation and base-catalyzed isomerization[3].

Materials:

  • 3-Propargylpiperidine (1.00 equivalent)

  • Aldehyde or Ketone (1.10 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.50 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Iminium Formation: Combine the 3-propargylpiperidine and the carbonyl compound in anhydrous DCE at room temperature. Stir for 1 to 2 hours.

  • Intermediate Validation (Self-Validation):

    • Validation Check: Check the reaction by TLC. You should observe the disappearance of the carbonyl starting material and the formation of a new, often UV-active spot corresponding to the iminium ion. Proceeding only after this step ensures the reducing agent targets the iminium ion, not the free aldehyde/ketone.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ in three equal portions over 15 minutes. Causality note: NaBH(OAc)₃ is a mild, hydride-donating reagent that selectively reduces iminium ions over carbonyls and operates under neutral/mildly acidic conditions, completely eliminating the risk of propargyl deprotonation[3].

  • Completion & Workup: Stir at room temperature for 4–16 hours. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, concentrate, and purify.

References

  • BenchChem. "Managing side reactions in piperidine functionalization - Benchchem." Source: benchchem.com. 1

  • NIH/PMC. "Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides." Source: nih.gov. 2

  • BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." Source: benchchem.com. 3

  • NIH/PMC. "4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B." Source: nih.gov. 4

Sources

Reference Data & Comparative Studies

Validation

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate vs 4-propargylpiperidine analogs in drug design

Strategic Application of Propargylpiperidines in Drug Design: A Comparative Guide to 3- vs. 4-Substituted Scaffolds Executive Brief As modern drug discovery pivots toward increasingly complex targets—such as protein-prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of Propargylpiperidines in Drug Design: A Comparative Guide to 3- vs. 4-Substituted Scaffolds

Executive Brief

As modern drug discovery pivots toward increasingly complex targets—such as protein-protein interactions (PPIs) and targeted protein degradation (PROTACs)—the selection of appropriate chemical building blocks dictates the success of a campaign. Piperidine rings are ubiquitous in approved pharmaceuticals, but the specific regiochemistry of their substituents profoundly impacts 3D geometry, target affinity, and pharmacokinetic (PK) profiles.

This guide provides a rigorous technical comparison between tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (3-propargyl) and its 4-propargylpiperidine analogs. By analyzing their conformational mechanics and utility in click chemistry (CuAAC), we will establish a framework for selecting the optimal scaffold for fragment-based drug discovery (FBDD) and linker design.

Conformational Mechanics & Vector Projection

The fundamental difference between 3-substituted and 4-substituted piperidines lies in their spatial symmetry and conformational dynamics.

  • 4-Propargylpiperidine Analogs: Substitution at the C4 position maintains a plane of symmetry across the piperidine ring, rendering the molecule achiral (assuming no other substitutions). To minimize 1,3-diaxial steric interactions, the propargyl group strongly favors the equatorial position. This results in a highly predictable, linear projection vector. In PROTAC design, this linearity is highly prized for spanning the spatial gap between the E3 ligase ligand and the target protein ligand without introducing unwanted steric bulk.

  • 3-Propargylpiperidine Analogs: Moving the propargyl group to the C3 position breaks the ring's symmetry, introducing a chiral center. This is highly advantageous in FBDD, where exploring diverse 3D chemical space is critical for accessing novel binding pockets[1]. Furthermore, the 3-position experiences different steric constraints, allowing the propargyl vector to project at an off-axis angle. This subtle shift in trajectory has been empirically shown to improve selectivity for specific kinase mutants and significantly reduce binding affinity to the hERG potassium channel—a major cause of cardiotoxicity in basic amines[2][3].

ConformationalLogic Core Piperidine Core Sub3 3-Propargyl Substitution (Chiral Center) Core->Sub3 Sub4 4-Propargyl Substitution (Achiral Symmetry) Core->Sub4 Mech3 Off-Axis Vector & Conformational Flexibility Sub3->Mech3 Mech4 Equatorial Preference & Linear Trajectory Sub4->Mech4 Outcome3 Enhanced Selectivity & Reduced hERG Liability Mech3->Outcome3 Outcome4 Predictable Linker Spacing (PROTACs) Mech4->Outcome4

Conformational logic and pharmacological outcomes of 3- vs. 4-substituted propargylpiperidines.

Comparative Profiling: 3- vs. 4-Substitution

The choice between these two scaffolds should be driven by the specific requirements of the drug design program. Table 1 summarizes the quantitative and qualitative differences based on established medicinal chemistry principles.

Table 1: Comparative Profiling of Propargylpiperidine Scaffolds

Parametertert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate4-Propargylpiperidine Analogs
Symmetry & Chirality Asymmetric, introduces a chiral center (C3)Symmetrical plane, achiral (unless substituted)
Vector Trajectory Off-axis, conformationally flexibleLinear, strong equatorial preference
FBDD Suitability High (expands 3D chemical space)[1]Moderate (flatter, 2D-like projection)
hERG Liability Generally Reduced[3]Higher risk (standard basic amine profile)
Primary Application Target selectivity optimization, FBDDPROTAC linkers, predictable spatial spanning

Application in Click Chemistry (CuAAC)

Both scaffolds feature a terminal alkyne, making them ideal substrates for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction reliably yields 1,4-disubstituted 1,2,3-triazoles, which act as rigid, metabolically stable bioisosteres for amide bonds[4]. The modularity of CuAAC allows for the rapid assembly of complex molecules, such as PROTAC linkers or targeted fluorophores, under mild aqueous conditions[][6].

CuAACWorkflow Alkyne N-Boc-Propargylpiperidine (Terminal Alkyne) Reaction CuAAC Reaction (t-BuOH/H2O, RT, 12h) Alkyne->Reaction Azide Target Ligand (Organoazide) Azide->Reaction Catalyst Catalyst System CuSO4 + Na-Ascorbate + TBTA Catalyst->Reaction Product 1,4-Disubstituted Triazole (Rigidified Linker) Reaction->Product

CuAAC workflow for assembling rigidified triazole linkers using propargylpiperidine building blocks.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is built into the reagent selection to prevent common failure modes.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate the N-Boc-propargylpiperidine building block with an azide-bearing warhead.

  • Reagent Preparation: Dissolve the alkyne (1.0 eq) and the organoazide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • Mechanistic Rationale: The t-BuOH/H2O co-solvent system ensures the solubilization of both the lipophilic organic building blocks and the water-soluble inorganic copper salts, preventing biphasic reaction stalling.

  • Catalyst Assembly: In a separate vial, mix CuSO4·5H2O (0.1 eq) with Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 eq). Add sodium ascorbate (0.2 eq) to this mixture.

    • Mechanistic Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. TBTA is a critical stabilizing ligand; it protects Cu(I) from oxidation and disproportionation in aqueous media, ensuring the reaction remains self-catalyzing and high-yielding[4]. A visible color change from blue (Cu(II)) to pale yellow/colorless indicates successful reduction.

  • Reaction Execution: Add the activated catalyst mixture to the main reaction vessel. Stir at room temperature for 12 hours.

  • Self-Validating Isolation: Dilute with water and extract with EtOAc. The formation of the 1,4-disubstituted 1,2,3-triazole can be confirmed via LC-MS (monitoring for the[M+H]+ mass shift) and the appearance of a distinct triazole proton singlet (~7.8-8.5 ppm) in 1H NMR[6].

Protocol 2: Boc-Deprotection and Amide Coupling

Objective: Remove the N-Boc protecting group from the piperidine ring for subsequent functionalization.

  • Deprotection: Dissolve the N-Boc-piperidine-triazole intermediate in dichloromethane (DCM). Add 4M HCl in dioxane (10 eq).

    • Mechanistic Rationale: Utilizing HCl in dioxane rather than neat Trifluoroacetic acid (TFA) avoids the generation of highly reactive trifluoroacetate esters. Furthermore, it allows the deprotected piperidine to precipitate directly out of the DCM solution as a highly pure hydrochloride salt, functioning as a built-in self-purification step.

  • Monitoring: Stir for 2 hours at room temperature. The reaction is complete when CO2 evolution ceases and a white precipitate fully forms.

  • Amide Coupling: Resuspend the HCl salt in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt, followed by the carboxylic acid partner (1.1 eq) and HATU (1.2 eq).

    • Mechanistic Rationale: DIPEA is chosen over triethylamine due to its increased steric hindrance, which minimizes competitive nucleophilic attack on the activated ester. HATU rapidly forms an active HOAt ester, driving the amide bond formation to completion while suppressing racemization at the C3 chiral center of the piperidine ring.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][3]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at:[Link][1]

  • CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY. Global Research Online. Available at: [Link][6]

Sources

Comparative

Publish Comparison Guide: Chiral Resolution Methods for Racemic tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

Introduction & Physicochemical Rationale tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a highly versatile chiral building block in modern drug discovery. The propargyl group at the C3 position serves as a robu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a highly versatile chiral building block in modern drug discovery. The propargyl group at the C3 position serves as a robust handle for click chemistry (CuAAC) and cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group protects the secondary amine from unwanted side reactions.

However, resolving this specific racemate presents a unique physicochemical challenge:

  • Electronic Neutrality : The Boc-protected amine is a neutral carbamate, meaning it cannot be directly resolved via classical diastereomeric salt formation.

  • Weak UV Chromophore : The molecule lacks conjugated aromatic systems, complicating standard UV-Vis detection during chromatography and necessitating low-wavelength UV (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD).

This guide objectively compares three distinct resolution strategies—Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Classical Diastereomeric Salt Resolution—providing detailed causality, self-validating protocols, and comparative data to guide your process development.

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

Causality & Mechanism

Chiral SFC is currently the gold standard for resolving neutral, Boc-protected piperidines[1]. Supercritical CO₂ possesses high diffusivity and low viscosity, allowing for flow rates 3–5 times faster than HPLC without exceeding column backpressure limits. Because the Boc-protected amine cannot act as a hydrogen bond donor, chiral recognition on polysaccharide-based stationary phases relies heavily on dipole-dipole interactions with the carbamate carbonyl and the steric inclusion of the propargyl and tert-butyl groups into the chiral cavities of the stationary phase.

Self-Validating Protocol
  • Sample Preparation : Dissolve the racemic mixture in anhydrous methanol (MeOH) or ethanol (EtOH) to a concentration of 50 mg/mL.

  • Analytical Screening (In-Process Control) : Run an analytical method using a Chiralpak AD-H or IC column (4.6 x 250 mm, 5 µm) with a mobile phase of 85% CO₂ / 15% MeOH at 3 mL/min. Confirm baseline resolution ( Rs​>1.5 ) and identify the specific elution order.

  • Preparative Injection : Scale up to a preparative column (21.2 x 250 mm). Inject stacked volumes (e.g., 0.5 mL per injection) synchronized with the elution cycle to maximize throughput.

  • Fraction Collection & Validation : Collect the separated enantiomers. Self-Validation Step: Immediately analyze an aliquot of each fraction using the analytical SFC method. Only pool fractions demonstrating >99% enantiomeric excess (ee).

  • Recovery : Evaporate the co-solvent under reduced pressure to yield the pure enantiomers as oils or low-melting solids.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Causality & Mechanism

When SFC is unavailable, normal-phase Chiral HPLC serves as a robust alternative[2]. Polysaccharide-coated or immobilized columns (like Chiralpak IC) separate the enantiomers based on differential spatial interactions with the chiral selector. However, the high viscosity of standard normal-phase solvents (hexane/isopropanol) limits the flow rate, resulting in significantly longer run times, broader peaks, and higher solvent consumption compared to SFC.

Self-Validating Protocol
  • Mobile Phase Preparation : Prepare a strictly anhydrous mixture of Hexane/Isopropanol (95:5 v/v). Critical Note: Avoid acidic modifiers like TFA in the mobile phase, as concentrating the fractions later can prematurely cleave the Boc group.

  • Chromatographic Separation : Utilize a Chiralpak IC column (20 x 250 mm, 5 µm). Set the flow rate to 15 mL/min.

  • Detection & Collection : Monitor at 210 nm (due to the lack of a strong chromophore). Collect the peaks corresponding to the (R) and (S) enantiomers.

  • Validation (In-Process Control) : Re-inject the collected fractions onto an analytical HPLC system to verify that the ee is >98% before proceeding to bulk solvent removal.

Method 3: Classical Diastereomeric Salt Resolution

Causality & Mechanism

Because the Boc-protected piperidine is a neutral carbamate, it cannot form diastereomeric salts directly. To utilize classical resolution—which is often required for multi-kilogram process scale-up due to equipment cost constraints—the Boc group must first be cleaved to expose the basic secondary amine. The free 3-(prop-2-yn-1-yl)piperidine can then form a crystalline diastereomeric salt with a chiral acid, such as (-)-di-p-toluoyl-L-tartaric acid (L-DPTTA)[3]. After fractional crystallization separates the diastereomers, the desired enantiomer is free-based and re-protected with Boc anhydride.

Self-Validating Protocol
  • Boc Deprotection : Dissolve the racemate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (1:1 v/v). Stir at room temperature until TLC confirms complete consumption of the starting material. Concentrate, neutralize with aqueous NaOH, and extract with DCM to isolate the free racemic amine.

  • Salt Formation : Dissolve the free amine in hot ethanol. Slowly add 0.5 equivalents of L-DPTTA dissolved in ethanol. Allow the solution to cool slowly to room temperature, then to 4 °C to induce crystallization.

  • Validation (In-Process Control) : Filter a 10 mg sample of the crystals, free-base with aqueous NaHCO₃, and analyze via analytical Chiral SFC. If the ee is < 98%, perform a second recrystallization from hot ethanol before proceeding.

  • Free-Basing and Reprotection : Suspend the highly pure diastereomeric salt in a biphasic mixture of DCM and 1M NaOH. Extract the free amine into the organic layer. Add 1.2 equivalents of Boc₂O and stir until protection is complete.

  • Final Isolation : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate.

Quantitative Comparison

MetricChiral SFCChiral HPLCClassical Resolution
Optimal Scale Analytical to Prep (<1 kg)Analytical to Prep (<500 g)Process / Manufacturing (>1 kg)
Typical Yield 45–48% (Theoretical max 50%)40–45% (Theoretical max 50%)30–35% (Due to 3-step sequence)
Typical ee% >99%>98%>95% (Requires recrystallization)
Throughput/Time High (Rapid equilibration)Low (Long retention times)Low (Multi-day crystallization)
Solvent Consumption Low (CO₂ is recycled)High (Hexane/IPA)Moderate (Ethanol, DCM)
Cost Profile High CapEx, Low OpExModerate CapEx, High OpExLow CapEx, Low OpEx

Decision Workflow

ResolutionWorkflow Start Racemic tert-Butyl 3-(prop-2-yn-1-yl) piperidine-1-carboxylate Scale What is the target scale? Start->Scale SmallScale Discovery / Prep Scale (< 1 kg) Scale->SmallScale LargeScale Process / Manufacturing Scale (> 1 kg) Scale->LargeScale SFC Chiral SFC (Primary Choice) SmallScale->SFC Preferred HPLC Chiral HPLC (Alternative) SmallScale->HPLC If SFC unavailable Deprotect 1. Boc Deprotection (TFA or HCl) LargeScale->Deprotect Cost-driven Salt 2. Classical Salt Resolution (e.g., L-DPTTA) Deprotect->Salt Reprotect 3. Re-Boc Protection (Boc2O) Salt->Reprotect

Caption: Workflow for selecting the optimal chiral resolution method based on scale.

References

  • US11642336B2 - 5-HT2A agonists for use in treatment of depression (Details Chiral SFC separation of piperidines) . Google Patents. 1[1]

  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine . BenchChem. 2[2]

  • Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions . ACS Publications. 3[3]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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